molecular formula C11H13BrO B8599048 2'-Bromovalerophenone

2'-Bromovalerophenone

Cat. No.: B8599048
M. Wt: 241.12 g/mol
InChI Key: WLFYGMDTYFYMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Bromovalerophenone is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-(2-bromophenyl)pentan-1-one

InChI

InChI=1S/C11H13BrO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3

InChI Key

WLFYGMDTYFYMCU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-phenylpentan-1-one (CAS 49851-31-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-phenylpentan-1-one (CAS No. 49851-31-2), an aromatic haloketone that serves as a critical intermediate in organic synthesis. While often referred to by the common name α-bromovalerophenone, it is important to distinguish it from its isomers. This document details its physicochemical properties, presents various methods for its synthesis, and explores its chemical reactivity and significant applications, particularly as a precursor to the potent stimulant drug α-pyrrolidinopentiophenone (α-PVP). Safety information, analytical methods, and the biological mechanism of its key derivative are also discussed to provide a thorough resource for scientific professionals.

Introduction and Nomenclature

2-Bromo-1-phenylpentan-1-one is an organic compound featuring a pentanone backbone substituted with a phenyl group at the carbonyl carbon (C1) and a bromine atom at the alpha position (C2).[1] Its CAS number is 49851-31-2.

It is crucial to clarify a point of potential confusion regarding its naming. The user-specified topic, "2'-Bromovalerophenone," technically refers to the substitution on the phenyl ring (i.e., 1-(2-bromophenyl)pentan-1-one). However, the provided CAS number, 49851-31-2, unambiguously identifies the compound as 2-bromo-1-phenylpentan-1-one . This compound is widely known by several synonyms, including:

  • α-Bromovalerophenone (alpha-Bromovalerophenone)[2][3]

  • 2-Bromovalerophenone[3]

  • 2-Bromo-1-phenyl-1-pentanone[4]

This guide will proceed using the IUPAC name and the correct CAS number, 49851-31-2. This compound is a highly reactive and versatile chemical intermediate, primarily recognized for its role in the synthesis of pharmaceutical compounds and other complex organic molecules.[5] Its reactivity stems from the presence of both a carbonyl group and a reactive bromine atom on the adjacent carbon.[1]

Physicochemical Properties

2-Bromo-1-phenylpentan-1-one is typically a clear, colorless to yellow oily liquid at room temperature.[1][6][7][8] It is a hydrophobic compound with slight solubility in chloroform (B151607) and methanol (B129727) and is generally insoluble in water.[6] A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 49851-31-2[4][9]
Molecular Formula C₁₁H₁₃BrO[4]
Molecular Weight 241.12 g/mol [1][10]
Appearance Clear colorless to yellow oily liquid[1][6][7][8]
Boiling Point 282.3 - 290.3 °C at 760 mmHg; 94–96 °C at 0.25 Torr[1][4][6][7][11]
Melting Point 58.78 °C
Density ~1.31 g/cm³[1][4][6]
Refractive Index 1.541[4][6]
Flash Point 42.5 °C[4][6]
Water Solubility 31.97 mg/L at 25 °C (practically insoluble)[2]
XLogP3 3.7[1][12]

Synthesis and Experimental Protocols

The primary route for synthesizing 2-bromo-1-phenylpentan-1-one is through the α-bromination of its precursor, 1-phenylpentan-1-one (valerophenone). Several methods have been documented.

Method 1: Bromination using Sodium Bromide and Hydrogen Peroxide

This method provides a high yield and purity under mild conditions.[10]

  • Reagents:

    • Valerophenone (B195941) (1-phenylpentan-1-one) (16.2 g, 0.1 mol)

    • Sodium bromide (30.9 g, 0.3 mol)

    • 30% Hydrochloric acid (24 g, 0.2 mol)

    • 30% Hydrogen peroxide (19 g, 0.15 mol)

  • Procedure:

    • Combine valerophenone and sodium bromide in a 500 mL round-bottom flask at room temperature.[1][8][10]

    • With continuous stirring, add the 30% hydrochloric acid.[1][8][10]

    • Slowly add the 30% hydrogen peroxide dropwise to control the exothermic reaction.[1][8][10]

    • Continue stirring the mixture at 20°C for 1–2 hours.[1][10] Monitor the reaction's progress using thin-layer chromatography (TLC).[1][10]

    • Once the reaction is complete, stop stirring and allow the phases to separate.[9][10]

    • Wash the organic layer with a saturated sodium carbonate solution and then with saturated brine.[1][9][10]

    • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the final product.[9][10]

  • Yield: 95%[9][10]

  • Purity: 98% (by HPLC)[9][10]

Method 2: Bromination using Liquid Bromine

This classic method uses elemental bromine, often with a catalyst.

  • Reagents:

    • 1-phenyl-1-pentanone (1.0 g)

    • Liquid bromine (1.19 g, 7.45 mmol)

    • Diethyl ether (20 mL)

    • Anhydrous magnesium sulfate

    • Sodium thiosulfate (B1220275) solution

    • Ethyl acetate

  • Procedure:

    • Under an argon atmosphere at room temperature, dissolve 1-phenyl-1-pentanone and liquid bromine in diethyl ether.[4]

    • Stir the resulting mixture overnight.[4]

    • After the reaction is complete, quench the reaction with a sodium thiosulfate solution.[4]

    • Extract the mixture with ethyl acetate.[4]

    • Combine the organic layers and dry with anhydrous magnesium sulfate.[4]

    • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.[4]

    • Purification can be achieved using column chromatography.[4]

Chemical Reactivity and Applications

2-Bromo-1-phenylpentan-1-one is a valuable reagent due to its two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack.[1]

Key Reactions:
  • Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles (e.g., amines, thiols), making it a key building block for more complex molecules.[1] This is the foundational reaction for the synthesis of α-PVP.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[1]

  • Darzen Condensation: It can participate in condensation reactions to form β-hydroxy esters or ketones.

  • Imine Formation: The ketone group can react with primary amines to form imines.

Primary Applications:
  • Pharmaceutical Intermediate: Its most prominent use is as a direct precursor in the synthesis of synthetic cathinones, particularly α-pyrrolidinopentiophenone (α-PVP), a potent psychostimulant.[11] The synthesis involves a nucleophilic substitution reaction with pyrrolidine.[3] It is also a precursor for pentedrone.[11] Due to its utility in creating these substances, it is a controlled or monitored chemical in many jurisdictions.

  • Organic Synthesis: It serves as a starting material for a wide range of organic compounds, including various heterocyclic compounds like pyridines, pyrimidines, and thiophenes.[1][7][8]

  • Research Chemical: It is used in chemical research to study reaction mechanisms and develop new synthetic methods.[2][5]

  • Other Industrial Uses: It has been cited for use in the synthesis of agrochemicals (herbicides, insecticides), polymers (polyacrylonitrile, polyvinyl chloride), and as a component in some flavorants.[2][6][7]

Below is a diagram illustrating the general synthesis workflow from the starting material to its primary derivative, α-PVP.

G Synthesis Workflow of α-PVP from Valerophenone Valerophenone Valerophenone (1-phenylpentan-1-one) Bromination α-Bromination Valerophenone->Bromination NaBr, H₂O₂, HCl or Br₂, Et₂O Bromovalerophenone 2-Bromo-1-phenylpentan-1-one (Target Compound) Bromination->Bromovalerophenone Nucleophilic_Sub Nucleophilic Substitution with Pyrrolidine Bromovalerophenone->Nucleophilic_Sub aPVP α-PVP (α-pyrrolidinopentiophenone) Nucleophilic_Sub->aPVP

A simplified workflow for the synthesis of α-PVP.

Biological Activity of Derivatives (α-PVP)

2-Bromo-1-phenylpentan-1-one itself is not primarily studied for its biological activity but rather for that of its derivatives. The psychostimulant effects of its most well-known derivative, α-PVP, are mediated by its interaction with monoamine transporters in the central nervous system.[6]

α-PVP acts as a potent reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][6][13] It has a much weaker effect on the serotonin (B10506) transporter (SERT).[6][13] By blocking these transporters, α-PVP increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling.[6] This mechanism is similar to that of cocaine and methylenedioxypyrovalerone (MDPV).[1][6][13] The potentiation of these neurotransmitter systems, particularly the dopamine signaling in the brain's reward pathways like the nucleus accumbens, is responsible for its strong reinforcing and addictive properties.[7]

The following diagram illustrates this mechanism of action at a synaptic level.

G Mechanism of Action of α-PVP at the Synapse cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles Synaptic_Cleft Synaptic Cleft (Increased DA & NE) Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Receptors DA & NE Receptors aPVP α-PVP aPVP->DAT Blocks aPVP->NET Blocks Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->Receptors Binding & Signal

References

An In-depth Technical Guide to 2'-Bromovalerophenone: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromovalerophenone, also known as 2-bromo-1-phenyl-1-pentanone, is an aromatic ketone that holds significant interest in synthetic organic chemistry and is a key precursor in the synthesis of various pharmaceutical and research compounds. Its chemical structure, featuring a valerophenone (B195941) backbone with a bromine atom at the alpha position to the carbonyl group, imparts a high degree of reactivity, making it a versatile intermediate. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its known applications and potential biological significance.

Core Physical and Chemical Properties

This compound is typically a clear, colorless to pale yellow oily liquid or a white to off-white crystalline powder.[1] The quantitative physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃BrO[2][3][4]
Molecular Weight 241.12 g/mol [2][3][4]
Appearance Clear colorless to pale yellow oil or white to off-white crystalline powder[1]
Melting Point 58.78 °C
Boiling Point 282.267 °C to 290.3 °C at 760 mmHg[1]
Density 1.3 to 1.31 g/mL[1]
Refractive Index 1.541

Table 2: Solubility of this compound

SolventSolubilitySource(s)
Water 31.97 mg/L at 25 °C (practically insoluble)
Chloroform Slightly soluble
Methanol Slightly soluble
Isopropanol Soluble[1]
Hexane Soluble[1]
Ethyl Acetate (B1210297) Soluble[1]
Dichloromethane (B109758) Soluble[1]
Acetone Soluble[1]

Chemical Synthesis and Reactivity

The primary route for the synthesis of this compound is through the α-bromination of valerophenone. This reaction can be achieved using various brominating agents under acidic conditions.[5] The presence of the carbonyl group activates the α-carbon, facilitating the substitution reaction.[5]

Experimental Protocol: Synthesis of this compound from Valerophenone

This protocol is based on a known procedure for the α-bromination of ketones.

Materials:

  • Valerophenone

  • Sodium Bromide (NaBr)

  • 30% Hydrochloric Acid (HCl)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Saturated Sodium Carbonate solution

  • Saturated Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round bottom flask (500 mL)

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

Procedure:

  • To a 500 mL round bottom flask, add 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide.

  • With stirring, add 24 g (0.2 mol) of 30% hydrochloric acid.

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the mixture.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Wash the organic layer with saturated sodium carbonate solution and then with saturated brine.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the solution to obtain α-bromovalerophenone as a bright yellow oily liquid.

Expected Yield and Purity:

  • Yield: ~95%

  • Purity: ~98% (as determined by HPLC)

Below is a DOT script for the synthesis workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Valerophenone Valerophenone ReactionVessel Reaction in Round Bottom Flask (Stirring, Room Temp, 1-2h) Valerophenone->ReactionVessel NaBr Sodium Bromide NaBr->ReactionVessel HCl Hydrochloric Acid HCl->ReactionVessel H2O2 Hydrogen Peroxide H2O2->ReactionVessel Separation Layer Separation ReactionVessel->Separation Washing Washing with Na2CO3 & Brine Separation->Washing Drying Drying over MgSO4 Washing->Drying Concentration Concentration Drying->Concentration Product This compound Concentration->Product

Synthesis workflow for this compound.

Purification

The crude this compound can be purified using standard laboratory techniques such as recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol/water, can be effective.[6]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added.

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add water to the hot filtrate until a slight cloudiness persists.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals to obtain pure this compound.

Experimental Protocol: Purification by Column Chromatography

Stationary Phase: Silica (B1680970) gel is a common stationary phase for the purification of α-bromoketones.

Eluent System: The choice of eluent depends on the polarity of the impurities. A gradient of a nonpolar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[7] The optimal ratio should be determined by TLC analysis.

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Below is a DOT script for the purification workflow:

G cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude this compound Dissolve Dissolve in hot solvent Crude->Dissolve Load Load on silica gel column Crude->Load Filter Hot filtration Dissolve->Filter Crystallize Cool to crystallize Filter->Crystallize Collect Collect crystals Crystallize->Collect PureProduct Pure this compound Collect->PureProduct Recrystallized Product Elute Elute with solvent gradient Load->Elute CollectFractions Collect & analyze fractions Elute->CollectFractions Combine Combine pure fractions CollectFractions->Combine Combine->PureProduct Chromatographed Product

Purification workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey FeaturesSource(s)
¹H NMR Aromatic protons, methine proton adjacent to carbonyl and bromine, methylene (B1212753) and methyl protons of the butyl chain.[8] (Predicted)
¹³C NMR Carbonyl carbon, aromatic carbons, methine carbon, and aliphatic carbons.[9][10]
IR Spectroscopy Strong C=O stretching vibration characteristic of ketones, C-Br stretching, and aromatic C-H stretching.[9][11]
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern including the isotopic pattern of bromine.[9]
Experimental Protocol: Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Analysis: Obtain the IR spectrum using an FT-IR spectrometer.

GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • Analysis: Inject the sample into a GC-MS system. A typical GC program would involve a temperature ramp to separate the components, followed by mass analysis. A retention time of approximately 7.299 min has been reported under specific conditions.[12]

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, its structural motif as an α-bromoketone suggests potential biological activity. α-Haloketones are known to be reactive towards nucleophiles, including amino acid residues in proteins, which can lead to enzyme inhibition.[13]

At present, there is limited direct evidence linking this compound to specific signaling pathways. However, the broader class of α-bromoketones has been studied for their potential to modulate cellular signaling. For instance, some brominated compounds have been shown to affect pathways like the FGF/ERK signaling pathway by inhibiting protein palmitoylation.[14] It is plausible that this compound could exhibit similar activities, but further research is required to establish any specific biological targets or mechanisms of action.

Below is a conceptual DOT script illustrating the potential interaction of an α-bromoketone with a signaling pathway through enzyme inhibition.

G cluster_pathway Generic Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Enzyme Target Enzyme (e.g., Kinase, Phosphatase) Receptor->Enzyme Downstream Downstream Signaling Cascade Enzyme->Downstream Response Cellular Response Downstream->Response Inhibitor This compound (α-Bromoketone) Inhibitor->Inhibition Inhibition->Enzyme Inhibition

Conceptual interaction of an α-bromoketone with a signaling pathway.

Applications

The primary application of this compound is as a precursor in the synthesis of α-pyrrolidinovalerophenone (α-PVP), a potent stimulant drug. It is also utilized in the pharmaceutical industry for the production of medicines with a calming effect on the nervous system and in the perfumery industry as a component of some flavorants.[1][12] Its reactive nature makes it a valuable building block for creating a diverse range of organic molecules for various research and industrial purposes.

Safety and Handling

This compound is considered a toxic and physiologically dangerous compound.[1] Appropriate safety precautions must be taken when handling this chemical. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While its primary current use is in the synthesis of other compounds, its α-bromoketone structure suggests a potential for biological activity that warrants further investigation. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to Bromovalerophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, nomenclature, and properties of two key isomers often referred to as bromovalerophenone: 2-bromo-1-phenylpentan-1-one and 1-(2-bromophenyl)pentan-1-one. This document aims to clarify the distinct nature of these compounds, presenting their physicochemical data, detailed experimental protocols for their synthesis and analysis, and a visual representation of a key synthetic pathway.

Introduction and Nomenclature

The term "bromovalerophenone" can be ambiguous and may refer to different isomers depending on the position of the bromine atom. This guide focuses on two common and significant isomers: one with bromine on the aliphatic chain and the other with bromine on the phenyl ring.

  • 2-Bromo-1-phenylpentan-1-one: Also known as α-bromovalerophenone, this isomer features a bromine atom on the carbon adjacent to the carbonyl group. It is a reactive intermediate widely used in the synthesis of various organic compounds, including pharmaceuticals and psychoactive substances.[1][2] It is a derivative of valerophenone (B195941).[3][4]

  • 1-(2-Bromophenyl)pentan-1-one: In this isomer, the bromine atom is substituted on the ortho (2') position of the phenyl ring. This compound is also a valuable synthetic intermediate.

Due to the potential for ambiguity, it is crucial to use the precise IUPAC nomenclature and CAS numbers to distinguish between these two structures.

Chemical Structures and IUPAC Names

Isomer 1: 2-Bromo-1-phenylpentan-1-one

  • Structure:

[5]* CAS Number: 49851-31-2 [5]* Synonyms: α-Bromovalerophenone, 2-Bromovalerophenone, alpha-bromovalerophenone [5] Isomer 2: 1-(2-Bromophenyl)pentan-1-one

  • Structure:

  • IUPAC Name: 1-(2-bromophenyl)pentan-1-one

  • CAS Number: 79784-61-5

  • Synonyms: 2'-Bromovalerophenone

Physicochemical Data

The following table summarizes the key physicochemical properties of the two bromovalerophenone isomers.

Property2-Bromo-1-phenylpentan-1-one1-(2-Bromophenyl)pentan-1-one
Molecular Formula C₁₁H₁₃BrO [5][6]C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol [5][6]241.12 g/mol
Appearance Bright yellow oily liquid [6]Not specified
Boiling Point 94–96 °C at 0.25 Torr [4][6]Not specified
Density ~1.310 g/cm³ [6]Not specified
Solubility Slightly soluble in Chloroform and Methanol [4]Not specified
Refractive Index 1.541Not specified
XLogP3 3.7 [5]3.7

Experimental Protocols

Synthesis of 2-Bromo-1-phenylpentan-1-one

A common method for the synthesis of 2-bromo-1-phenylpentan-1-one is the α-bromination of valerophenone. [3][4] Materials:

  • Valerophenone (1-phenyl-1-pentanone)

  • Sodium bromide (NaBr)

  • 30% Hydrochloric acid (HCl)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Stirrer

Procedure: [3][4][7]1. In a 500 mL round-bottom flask, combine 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide. 2. Stir the mixture and add 24 g (0.2 mol) of 30% hydrochloric acid. 3. Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the reaction mixture. 4. Continue stirring the reaction for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). 5. Once the reaction is complete, stop stirring and allow the layers to separate. 6. Wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine. 7. Combine the organic phases and dry over anhydrous magnesium sulfate. 8. Filter to remove the drying agent and concentrate the filtrate to obtain 2-bromo-1-phenylpentan-1-one as a bright yellow oily liquid. The reported yield is 95% with a purity of 98% (by HPLC). [3]

Synthesis of 1-(2-Bromophenyl)pentan-1-one

The synthesis of 1-(2-bromophenyl)pentan-1-one can be achieved via a Friedel-Crafts acylation reaction.

Materials:

  • Bromobenzene (B47551)

  • Valeryl chloride or valeric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and addition funnel

  • Stirrer

General Procedure (based on Friedel-Crafts acylation of bromobenzene): [8][9][10]1. In a dry round-bottom flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere. 2. Cool the mixture in an ice bath. 3. Add valeryl chloride (or valeric anhydride) dropwise to the stirred suspension. 4. After the formation of the acylium ion, add bromobenzene dropwise to the reaction mixture. 5. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating to proceed to completion. 6. Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. 7. Transfer the mixture to a separatory funnel and separate the organic layer. 8. Extract the aqueous layer with dichloromethane. 9. Combine the organic layers and wash them with water, saturated sodium bicarbonate solution, and finally with brine. 10. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. 11. The crude product can be purified by vacuum distillation or column chromatography.

Analytical Methods: GC-MS for Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of bromovalerophenone isomers. [11]Due to their structural differences, the two isomers will likely have different retention times on a GC column. While their mass spectra might share some common fragments, the fragmentation patterns, particularly those related to the position of the bromine atom, can be used for differentiation. However, it is important to note that distinguishing between positional isomers by MS alone can sometimes be challenging, and comparison with a known reference standard is the most reliable method. [12] A general GC-MS protocol for the analysis of α-bromovalerophenone is as follows: [13]* Gas Chromatograph: Shimadzu GC 2010 Pro AF

  • Injection Mode: Split (20:1)

  • Sample Size: 1 µL

  • Temperature Program: 100 °C (hold for 1 min), then ramp at 25 °C/min to 275 °C (hold for 2 min)

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min

  • Column: Rxi-5-MS (30.0 m x 0.250 mm x 0.25 µm)

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer

  • FID Operating Conditions: Temperature: 280 °C, Hydrogen flow: 40 mL/min, Airflow: 400 mL/min

Mandatory Visualization

The following diagram illustrates the synthetic pathway for 2-bromo-1-phenylpentan-1-one from valerophenone.

Synthesis_of_2_Bromo_1_phenylpentan_1_one Valerophenone Valerophenone Product 2-Bromo-1-phenylpentan-1-one Valerophenone->Product α-Bromination Reagents NaBr, HCl, H₂O₂

Caption: Synthesis of 2-bromo-1-phenylpentan-1-one.

References

An In-depth Technical Guide to the Solubility of 2'-Bromovalerophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Bromovalerophenone, a key intermediate in the synthesis of various organic compounds. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, reaction chemistry, and materials science. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₃BrO, is an aromatic ketone.[1] Its structure, featuring a phenyl ring, a ketone group, and a bromine atom, imparts specific reactivity and solubility properties that are of significant interest in organic synthesis.[1] The compound is also known as 2-bromo-1-phenyl-pentan-1-one.

Solubility Profile of this compound

This compound is a hydrophobic compound with limited solubility in water but is soluble in most common organic solvents.[2][3] The polarity of the solvent and the potential for hydrogen bonding play a crucial role in its dissolution. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventFormulaSolubilityTemperature (°C)Notes
WaterH₂O31.97 mg/L25Practically insoluble (0.087 g/L)[4]
ChloroformCHCl₃Slightly Soluble[5]Not Specified-
MethanolCH₃OHSlightly Soluble[5]Not SpecifiedSoluble[2][3][6]
DichloromethaneCH₂Cl₂Soluble[2][3][6]Not Specified-
Ethyl AcetateC₄H₈O₂Soluble[2][3][6]Not Specified-
HexaneC₆H₁₄Soluble[2][3][6]Not Specified-
AcetoneC₃H₆OSoluble[2][3]Not Specified-
IsopropanolC₃H₈OSoluble[2][3]Not Specified-

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To quantitatively determine the solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound (solid or oil)

  • Selected organic solvent (e.g., ethanol, acetone, hexane)

  • Analytical balance (readable to 0.1 mg)

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker incubator

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and place it into a vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis).

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle organic solvents with care as they can be flammable and toxic.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results A Weigh excess solute B Add known volume of solvent A->B C Equilibrate at constant temperature B->C D Allow excess solute to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F H Analyze standards and sample (HPLC/UV-Vis) F->H G Prepare standard solutions G->H I Construct calibration curve J Determine concentration from curve I->J K Calculate solubility J->K

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While precise quantitative data in a wide range of organic solvents is not extensively published, the available information indicates good solubility in common non-polar and polar aprotic solvents. The provided experimental protocol offers a robust framework for researchers to determine specific solubility values as required for their applications. This guide serves as a foundational resource for professionals working with this versatile chemical compound.

References

An In-depth Technical Guide to 2'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Bromovalerophenone, a key chemical intermediate in various synthetic processes. This document details its nomenclature, physicochemical properties, synthesis protocols, and analytical procedures, presenting a valuable resource for professionals in research and development.

Nomenclature and Identification

This compound is known by several alternate names in chemical literature and supplier catalogs. A clear understanding of these synonyms is crucial for accurate identification and literature searches.

Identifier Type Value
IUPAC Name 1-(2-bromophenyl)pentan-1-one
CAS Number 21906-32-1
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
Common Synonyms 2-Bromovalerophenone, Valerylbromobenzene, o-Bromophenyl butyl ketone

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, offering essential data for experimental design and safety considerations.

Property Value Source
Appearance Colorless to pale yellow oil[Generic supplier data]
Boiling Point 125-127 °C at 2 mmHg[Generic supplier data]
Density 1.313 g/cm³[Generic supplier data]
Solubility Insoluble in water; Soluble in common organic solvents[Generic supplier data]

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of bromobenzene (B47551). Below is a representative experimental protocol.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 1-(2-bromophenyl)pentan-1-one from bromobenzene and valeryl chloride.

Materials:

  • Bromobenzene

  • Valeryl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath with stirring.

  • To this suspension, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.

  • After the addition of bromobenzene is complete, add valeryl chloride (1.0 equivalent) dropwise from a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1-(2-bromophenyl)pentan-1-one.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Bromobenzene D Friedel-Crafts Acylation in Dichloromethane A->D B Valeryl Chloride B->D C Aluminum Chloride C->D Catalyst E Quenching with HCl/Ice D->E F Liquid-Liquid Extraction E->F G Washing Steps (HCl, H2O, NaHCO3, Brine) F->G H Drying and Concentration G->H I Purification (Vacuum Distillation or Chromatography) H->I J This compound (Pure Product) I->J G Synthesis of α-PVP from this compound A This compound C Nucleophilic Substitution (with base in anhydrous solvent) A->C B Pyrrolidine B->C D Reaction Work-up (Filtration, Concentration) C->D E Extraction and Washing D->E F Drying and Concentration E->F G α-PVP (Free Base) F->G H Salt Formation (HCl in Ether) G->H I α-PVP Hydrochloride (Pure Product) H->I G Analytical Workflow for this compound cluster_purity Purity Techniques cluster_structure Structural Techniques A Sample of This compound B Purity Assessment A->B C Structural Elucidation A->C D TLC B->D E GC-MS B->E F ¹H and ¹³C NMR C->F G FTIR C->G H Mass Spectrometry C->H I Confirmed Identity and Purity E->I Confirms Purity & Identity F->I Confirms Structure

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 2'-Bromovalerophenone

Abstract: This technical guide provides a comprehensive examination of the keto-enol tautomerism in this compound. It covers the synthesis of the parent compound, a detailed analysis of the tautomeric equilibrium, and the spectroscopic techniques used for its characterization. This document includes hypothetical quantitative data to illustrate the principles of analysis, detailed experimental protocols for researchers, and computational workflows. The information is intended to serve as a foundational resource for scientists and professionals involved in organic synthesis, medicinal chemistry, and drug development, where the understanding of tautomeric forms is critical for predicting molecular interactions and reactivity.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] The interconversion of these tautomers involves the movement of an alpha-proton and the shifting of bonding electrons. For most simple ketones, the equilibrium lies heavily in favor of the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1] However, the position of this equilibrium can be significantly influenced by factors such as substitution, conjugation, intramolecular hydrogen bonding, and solvent effects.[1][3]

This compound, an aromatic ketone, serves as an interesting case study for keto-enol tautomerism. Its structure, featuring a bulky valeryl group and an electron-withdrawing bromine atom on the phenyl ring, presents a unique combination of steric and electronic factors that can influence the stability of its tautomeric forms. Understanding the tautomeric behavior of such molecules is crucial in various fields, including drug development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of valerophenone (B195941). A common laboratory-scale procedure involves the use of a brominating agent in a suitable solvent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Valerophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl4)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (B86663) (anhydrous)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve valerophenone (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound.

The Keto-Enol Equilibrium in this compound

The tautomeric equilibrium of this compound involves the interconversion between the keto form and two possible enol forms, (E)- and (Z)-enol.

Caption: Keto-enol equilibrium of this compound.

The presence of the ortho-bromo substituent on the phenyl ring can influence the equilibrium through steric hindrance and electronic effects. The bulky bromine atom may destabilize the planar enol form, potentially shifting the equilibrium towards the keto tautomer.

Spectroscopic Characterization

Spectroscopic methods are invaluable for identifying and quantifying the different tautomers in equilibrium.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for studying keto-enol tautomerism, as the keto and enol forms give rise to distinct signals.[3][7]

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Tautomers in CDCl₃

Assignment Keto Form (δ ppm) Enol Form (δ ppm)
¹H NMR
Aromatic-H7.2 - 7.8 (m)7.1 - 7.7 (m)
α-CH~3.5 (t)-
Vinyl-H-~5.5 (s)
Enol-OH-~12-15 (br s)
Alkyl-H0.9 - 2.5 (m)0.9 - 2.3 (m)
¹³C NMR
Carbonyl-C~200-
Enol C-OH-~170
Enol C=C-~95
Aromatic-C125 - 140124 - 138
α-C~45-
Alkyl-C14 - 3014 - 28
Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the keto and enol forms by identifying their characteristic vibrational frequencies.[8][9]

Table 2: Characteristic IR Absorption Frequencies for this compound Tautomers

Functional Group Vibrational Mode Keto Form (cm⁻¹) Enol Form (cm⁻¹)
C=OStretch~1690 (Aromatic ketone)-
O-HStretch-~3200-3600 (broad)
C=CStretch-~1640 (Alkene)
C-OStretch-~1200
C-BrStretch~650-750~650-750

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is described by the equilibrium constant, Keq = [Enol]/[Keto].[10] This constant is influenced by the solvent polarity, temperature, and concentration.

Solvent Effects on Equilibrium

The polarity of the solvent can significantly affect the stability of the tautomers.[3] Nonpolar solvents tend to favor the enol form if intramolecular hydrogen bonding is possible, while polar protic solvents can stabilize the keto form through intermolecular hydrogen bonds.

Table 3: Hypothetical Equilibrium Constants (Keq) and Percentage of Enol Form for this compound in Various Solvents at 298 K

Solvent Dielectric Constant (ε) Keq % Enol
Hexane1.90.087.4
Carbon Tetrachloride2.20.109.1
Chloroform4.80.054.8
Acetonitrile37.50.022.0
Methanol32.70.011.0
Thermodynamic Parameters

The thermodynamic parameters of the tautomerization process provide insight into the relative stabilities of the keto and enol forms.

Table 4: Hypothetical Thermodynamic Data for the Tautomerization of this compound in Chloroform

Parameter Value
ΔG° (kJ/mol)+7.5
ΔH° (kJ/mol)+5.0
ΔS° (J/mol·K)-8.4

Experimental Protocols for Equilibrium Studies

Determination of Keq by ¹H NMR Spectroscopy

Objective: To quantify the relative concentrations of the keto and enol tautomers of this compound in a given solvent.

Procedure:

  • Prepare a solution of this compound of known concentration (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Acquire the ¹H NMR spectrum of the solution at a constant temperature (e.g., 298 K).

  • Integrate the signals corresponding to unique protons of the keto and enol forms (e.g., the α-protons of the keto form and the vinylic proton of the enol form).

  • Calculate the equilibrium constant using the formula: Keq = (Integral of Enol Signal / Number of Enol Protons) / (Integral of Keto Signal / Number of Keto Protons)

NMR_Workflow A Prepare Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Integrate Keto and Enol Signals B->C D Calculate Keq C->D

Caption: Workflow for Keq determination by NMR.

Computational Chemistry Approach

Density Functional Theory (DFT) calculations are a powerful tool for investigating the keto-enol tautomerism, providing insights into the relative energies, geometries, and vibrational frequencies of the tautomers.[5][11]

DFT_Workflow cluster_0 Computational Modeling A Optimize Geometries of Tautomers (DFT) B Calculate Vibrational Frequencies A->B C Compute Relative Energies (ΔE) A->C D Include Solvent Effects (PCM) C->D E Calculate Thermodynamic Properties (ΔG) D->E

Caption: Computational workflow for tautomerism analysis.

Conclusion

The keto-enol tautomerism of this compound is a complex equilibrium governed by a delicate balance of steric and electronic factors, as well as solvent interactions. While the keto form is generally expected to be more stable, the enol form can be present in detectable amounts, particularly in nonpolar solvents. A thorough understanding of this tautomeric behavior, achieved through a combination of spectroscopic analysis, quantitative measurements, and computational modeling, is essential for predicting the reactivity and potential applications of this compound in medicinal chemistry and materials science. This guide provides the foundational knowledge and methodologies for researchers to conduct in-depth investigations into the tautomerism of this compound and related α-haloketones.

References

A Technical Guide to 2-Bromo-1-phenyl-1-pentanone: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-phenyl-1-pentanone, also known by synonyms such as α-Bromovalerophenone and 2-Bromovalerophenone, is a brominated aromatic ketone with the chemical formula C₁₁H₁₃BrO.[1][2] It presents as a bright yellow or colorless oily liquid at room temperature.[1][3] This compound is a key intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.[3][4] Its unique structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a versatile reagent for creating new carbon-carbon bonds and for synthesizing a variety of compounds, including pharmaceuticals and heterocyclic structures like pyridines and pyrimidines.[1][3][5]

Physicochemical Properties

A summary of the key chemical and physical properties of 2-bromo-1-phenyl-1-pentanone is presented below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 49851-31-2[1][6]
Molecular Formula C₁₁H₁₃BrO[1][2]
Molecular Weight 241.12 g/mol [1][2]
Appearance Bright yellow or colorless oily liquid[3][7]
Boiling Point 94–96 °C at 0.25 Torr; 282.3 °C at 760 mmHg[3][5][8]
Density ~1.310 g/cm³[1][3]
XLogP3 3.7[2][3][6]
Solubility Slightly soluble in Chloroform and Methanol; Insoluble in water

Commercial Sourcing and Availability

2-Bromo-1-phenyl-1-pentanone is available from various chemical suppliers, catering primarily to research and development needs. The availability and pricing can vary based on purity and quantity.

SupplierPurityExample Price (USD)Reference
ChemicalBook98% (HPLC)$140.00 / 100mg[4]
Shaanxi Dideu Medichem Co. Ltd.99%$1.00 - $4.00 / KG[5]
RongNa Biotechnology Co.,Ltd.99%$10.00 / ASSAYS[5]
Amey Enterprise (IndiaMART)96.92% (Industrial Grade)₹ 5850 / kg (~$70 / kg)[9]
BenchChemResearch GradeNot specified[1]
Sigma-AldrichResearch GradeNot specified
PINPOOLS (Marketplace)Not specifiedVaries[10]

Note: Prices are subject to change and may not include shipping and handling fees. They are provided for illustrative purposes only.

Experimental Protocols

The most common synthesis route for 2-bromo-1-phenyl-1-pentanone involves the α-bromination of valerophenone (B195941). Below are detailed experimental protocols derived from published methods.[3][4][5]

Synthesis via Bromination of Valerophenone

This method utilizes sodium bromide and hydrogen peroxide as the bromine source and oxidant, respectively, in an acidic medium.

Materials and Reagents:

  • Valerophenone (1-phenyl-1-pentanone)

  • Sodium bromide (NaBr)

  • 30% Hydrochloric acid (HCl)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Saturated brine solution (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 500 mL round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a 500 mL round-bottom flask, combine 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide.[1][4]

  • Acidification: While stirring, add 24 g (0.2 mol) of 30% hydrochloric acid to the mixture.[1][4]

  • Oxidant Addition: Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise. The rate of addition should be controlled to manage the exothermic reaction.[1][4]

  • Reaction: Continue stirring the mixture at room temperature (approximately 20°C) for 1-2 hours.[1][3]

  • Monitoring: The progress of the reaction should be monitored using thin-layer chromatography (TLC).[1][4]

  • Workup and Isolation: Once the reaction is complete, stop stirring and allow the phases to separate. Isolate the organic layer and wash it sequentially with a saturated sodium carbonate solution and then with a saturated brine solution.[3][4]

  • Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product.[3][4]

Expected Outcome: The procedure yields α-bromovalerophenone as a bright yellow oily liquid with a reported yield of 95% and purity of 98% (as determined by HPLC).[4]

G cluster_reactants Reactant Preparation cluster_reagents Reagent Addition Valerophenone Valerophenone Reaction Stir at 20°C (1-2 hours) Valerophenone->Reaction Combine in flask NaBr Sodium Bromide NaBr->Reaction Combine in flask HCl 30% HCl HCl->Reaction Add sequentially H2O2 30% H2O2 H2O2->Reaction Add sequentially Workup Phase Separation & Washing Reaction->Workup Monitor via TLC Purification Drying & Concentration Workup->Purification Product 2-Bromo-1-phenyl-1-pentanone Purification->Product

Caption: Workflow for the synthesis of 2-bromo-1-phenyl-1-pentanone.

Chemical Reactivity and Applications

The reactivity of 2-bromo-1-phenyl-1-pentanone is dominated by its two functional groups: the α-bromo substituent and the carbonyl group. This dual reactivity makes it a valuable intermediate.[1][3]

  • Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles (e.g., amines, thiols) to form new C-N or C-S bonds. This is a common strategy in pharmaceutical synthesis.[1][3]

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[1]

  • Precursor for α-PVP: It is known as a precursor in the synthesis of α-pyrrolidinopentiophenone (α-PVP), a potent stimulant drug.[11]

  • Heterocycle Synthesis: It serves as a building block for various heterocyclic compounds, which are important scaffolds in many functional materials and pharmaceuticals.[3][5]

G cluster_reactions Key Chemical Transformations cluster_products Resulting Products Central 2-Bromo-1-phenyl-1-pentanone Reduction Reduction (e.g., NaBH4) Central->Reduction Carbonyl Group Substitution Nucleophilic Substitution (e.g., R-NH2) Central->Substitution α-Bromine Heterocycle Heterocycle Formation Central->Heterocycle Cyclization Alcohol 1-Phenyl-2-bromopentan-1-ol Reduction->Alcohol Amine α-Amino Ketone Derivative Substitution->Amine Pyridines Pyridines, Pyrimidines, etc. Heterocycle->Pyridines

Caption: General reactivity pathways of 2-bromo-1-phenyl-1-pentanone.

Analytical and Quality Control Methods

To ensure the identity and purity of 2-bromo-1-phenyl-1-pentanone, several analytical techniques are employed.

  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress to determine the consumption of starting material and the formation of the product.[1][4]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method used to determine the purity of the final product with high accuracy.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for separation and identification, providing information on both the retention time and the mass-to-charge ratio of the compound, confirming its molecular weight and structure.[6]

  • X-ray Fluorescence (XRF): This technique can be used to confirm the presence of the halogen (bromine) in the molecule.[11]

G Start Synthesized Product Batch TLC Reaction Monitoring (TLC) Start->TLC Purity Purity Analysis (HPLC) Start->Purity Identity Identity & Structure Confirmation Start->Identity Decision Meets Specification? Purity->Decision GCMS GC-MS Analysis Identity->GCMS XRF Halogen Check (XRF) Identity->XRF GCMS->Decision XRF->Decision QC_Pass QC Passed: Release QC_Fail QC Failed: Reprocess/Reject Decision->QC_Pass Yes Decision->QC_Fail No

Caption: Quality control workflow for 2-bromo-1-phenyl-1-pentanone.

Safety and Handling

Detailed safety data sheets (SDS) for 2-bromo-1-phenyl-1-pentanone are not always readily available, and specific hazard data is limited.[3][12][13] However, general precautions for handling brominated organic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[12][13]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer artificial respiration and consult a physician.[12][13]

    • Skin Contact: Wash off immediately with soap and plenty of water.[12][13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

    • Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[13]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary.[13]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14] Recommended storage temperature is below 25°C.[7]

References

Methodological & Application

Application Notes and Protocols: The Role of 2'-Bromovalerophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromovalerophenone, a valerophenone (B195941) derivative, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis.[1][2] Its chemical structure, featuring a phenyl ketone backbone with a bromine atom at the alpha position to the carbonyl group, imparts unique reactivity, making it a valuable precursor for a range of organic compounds.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutically active compounds, with a focus on agents targeting the central nervous system (CNS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO[2]
Molecular Weight 241.12 g/mol [2]
Appearance White to off-white crystalline powder or transparent colorless to pale yellow oily liquid[1][2]
Melting Point 46-49 °C[2]
Boiling Point 282.267 - 298 °C (at 1 atm)[1][2]
Density 1.31 g/cm³[1]
Solubility Moderately soluble in ethanol, methanol, and chloroform; insoluble in water.[1][2]

Application in the Synthesis of CNS Agents: The Case of α-Pyrrolidinopentiophenone (α-PVP)

This compound is a key precursor in the synthesis of various CNS-active compounds, including those with calming effects on the nervous system.[1] A prominent example is its use in the synthesis of α-Pyrrolidinopentiophenone (α-PVP), a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[3]

Synthetic Pathway Overview

The synthesis of α-PVP from this compound is a two-step process that begins with the bromination of valerophenone, followed by a nucleophilic substitution reaction with pyrrolidine (B122466).

G Valerophenone Valerophenone Bromination α-Bromination Valerophenone->Bromination Br₂ Bromovalerophenone This compound Bromination->Bromovalerophenone Nucleophilic_Substitution Nucleophilic Substitution with Pyrrolidine Bromovalerophenone->Nucleophilic_Substitution Pyrrolidine aPVP α-Pyrrolidinopentiophenone (α-PVP) Nucleophilic_Substitution->aPVP

Caption: General synthetic scheme for α-PVP from Valerophenone.

Experimental Protocols

1. Synthesis of this compound (α-Bromination of Valerophenone)

This protocol is based on a general method for the α-bromination of ketones.

Materials:

  • Valerophenone

  • Sodium Bromide (NaBr)

  • 30% Hydrochloric Acid (HCl)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Saturated Sodium Carbonate solution

  • Saturated Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

Procedure:

  • To a 500 mL round-bottom flask, add valerophenone (16.2 g, 0.1 mol) and sodium bromide (30.9 g, 0.3 mol).

  • With stirring, add 24 g (0.2 mol) of 30% hydrochloric acid.

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the mixture.

  • Continue the reaction for 1-2 hours at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, stop stirring and allow the layers to separate.

  • Wash the organic layer with saturated sodium carbonate solution and then with saturated brine.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound as a bright yellow oily liquid.

Quantitative Data:

ParameterValueReference
Yield 95%[4]
Purity (HPLC) 98%[4]

2. Synthesis of α-Pyrrolidinopentiophenone (α-PVP) (Nucleophilic Substitution)

This protocol is a representative method based on the known reaction of α-haloketones with amines.

Materials:

  • This compound

  • Pyrrolidine

  • An appropriate organic solvent (e.g., benzene, chloroform, diethyl ether)

  • Hydrochloric acid (for salt formation)

Procedure:

  • Dissolve this compound in an appropriate organic solvent in a reaction flask.

  • Add pyrrolidine to the solution. The reaction proceeds via nucleophilic substitution of the bromine atom.

  • The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by a suitable technique like TLC or GC-MS.

  • Upon completion, the reaction mixture is worked up to isolate the free base of α-PVP. This may involve washing with water to remove any salts and excess amine, followed by drying of the organic layer and removal of the solvent.

  • For the preparation of the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with hydrochloric acid.

  • The resulting precipitate of α-PVP HCl is collected by filtration and can be further purified by recrystallization.

Quantitative Data:

ParameterValueReference
Yield 51%[3]

Mechanism of Action: α-PVP as a Norepinephrine-Dopamine Reuptake Inhibitor

α-PVP exerts its effects on the central nervous system by acting as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). It binds to and blocks the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron aPVP α-PVP NET NET aPVP->NET Blocks DAT DAT aPVP->DAT Blocks NE Norepinephrine NE->NET Reuptake DA Dopamine DA->DAT Reuptake NE_cleft Increased NE DA_cleft Increased DA NE_receptor Adrenergic Receptors NE_cleft->NE_receptor Binds DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds Signal Postsynaptic Signaling NE_receptor->Signal DA_receptor->Signal

Caption: Mechanism of action of α-PVP at the synapse.

Experimental Workflow: From Synthesis to Analysis

The overall workflow for the synthesis and analysis of α-PVP from this compound involves several key stages.

G Start Starting Materials (Valerophenone, Pyrrolidine) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Analysis Analytical Characterization (NMR, GC-MS, HPLC) Purification->Analysis Final_Product Final Product (α-PVP) Analysis->Final_Product

Caption: Experimental workflow for α-PVP synthesis and analysis.

Conclusion

This compound is a valuable and reactive intermediate in the synthesis of CNS-active pharmaceutical compounds. Its utility is clearly demonstrated in the preparation of α-PVP, a potent NDRI. The protocols and data presented here provide a framework for researchers in drug discovery and development to utilize this compound in the synthesis of novel molecules with potential therapeutic applications. Further research into the structure-activity relationships of other derivatives of this compound could lead to the discovery of new CNS agents with improved pharmacological profiles.

References

Application Notes and Protocols for Grignard Reaction with 2'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Grignard reaction of 2'-Bromovalerophenone with a Grignard reagent, such as methylmagnesium bromide, to synthesize the corresponding tertiary alcohol. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the creation of complex molecules in drug discovery and development.

Introduction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[2] In the case of this compound, a substituted aromatic ketone, its reaction with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. This protocol outlines the necessary steps, reagents, and conditions to successfully perform this transformation.

Reaction Scheme

The overall reaction involves the addition of a Grignard reagent (R-MgX) to this compound to form a magnesium alkoxide intermediate, which is then protonated during acidic workup to yield the final tertiary alcohol product.

General Reaction:

  • Step 1: Grignard Reaction: this compound + R-MgX → Magnesium Alkoxide Intermediate

  • Step 2: Acidic Workup: Magnesium Alkoxide Intermediate + H₃O⁺ → Tertiary Alcohol + Mg(OH)X

Experimental Protocol

This protocol provides a representative procedure for the reaction of this compound with methylmagnesium bromide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplier
This compoundC₁₁H₁₃BrO241.12>98%Sigma-Aldrich
Methylmagnesium BromideCH₃MgBr119.233.0 M in diethyl etherSigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12>99.7%, anhydrousSigma-Aldrich
Hydrochloric AcidHCl36.461 M aqueous solutionFisher Scientific
Saturated Ammonium (B1175870) ChlorideNH₄Cl53.49Saturated aqueous solutionFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37GranularSigma-Aldrich
Magnesium TurningsMg24.31>99.5%Sigma-Aldrich
IodineI₂253.81CrystalSigma-Aldrich
1,2-Dibromoethane (B42909)C₂H₄Br₂187.86>99%Sigma-Aldrich
Equipment
  • Three-necked round-bottom flask (flame-dried)

  • Reflux condenser (flame-dried)

  • Dropping funnel (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

Anhydrous Conditions are CRITICAL: Grignard reagents are highly reactive towards protic solvents like water.[3] All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.

Step 1: Preparation of the Grignard Reagent (if not using a commercial solution)

  • Place magnesium turnings (1.2 equivalents) in the flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.[4]

  • Assemble the apparatus and flush with an inert gas.

  • In the dropping funnel, add a solution of the corresponding alkyl or aryl halide (e.g., bromomethane) in anhydrous diethyl ether.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.[5]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution (or a commercial solution of methylmagnesium bromide, 1.1 equivalents) in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a separate flame-dried flask.

  • Transfer the this compound solution to the dropping funnel and add it dropwise to the cold Grignard reagent solution with vigorous stirring. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride. This is a safer alternative to using strong acid directly which can be highly exothermic.

  • Once the initial vigorous reaction has subsided, the mixture can be transferred to a separatory funnel.

  • If magnesium salts are persistent, a dilute solution of hydrochloric acid (e.g., 1 M HCl) can be added to dissolve them.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary depending on the specific Grignard reagent used and the strictness of anhydrous conditions.

ParameterValue/ConditionNotes
Reactants
This compound1.0 eqLimiting reagent
Grignard Reagent (e.g., CH₃MgBr)1.1 - 1.5 eqA slight excess is used to ensure complete reaction.
Solvent Anhydrous Diethyl Ether or THFMust be strictly anhydrous.
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0°C to control exothermicity.
Reaction Time 1 - 3 hoursMonitored by TLC.
Workup Saturated aq. NH₄Cl, followed by dilute HCl if necessaryCareful quenching is crucial.
Expected Product 1-(2-bromophenyl)-1-methylhexan-1-ol (for CH₃MgBr)Tertiary alcohol.
Typical Yield 60 - 85%Highly dependent on experimental conditions.

Potential Side Reactions and Troubleshooting

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of starting material after workup.[4] Running the reaction at lower temperatures can minimize this.

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[4]

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide. This is more common during the formation of the Grignard reagent itself.[6]

  • Reaction Failure to Initiate: This is often due to a passivated magnesium surface. Activation with iodine, 1,2-dibromoethane, or mechanical grinding can help.[5]

Visualizations

Grignard Reaction Mechanism

experimental_workflow reagent_prep Reagent & Glassware Preparation (Anhydrous Conditions) grignard_formation Grignard Reagent Formation (if not commercial) reagent_prep->grignard_formation reaction Reaction with this compound (0°C to RT) reagent_prep->reaction grignard_formation->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis

References

Application Notes and Protocols: Hydrogenation of 2'-Bromovalerophenone to 1-(2-bromophenyl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of α-haloketones is a critical transformation in organic synthesis, yielding valuable halohydrins that serve as versatile intermediates in the preparation of a wide range of biologically active molecules and pharmaceuticals. 2'-Bromovalerophenone is an aromatic ketone that is a precursor in the synthesis of various compounds, including those with potential applications in the pharmaceutical industry for producing medicines with calming effects on the nervous system.[1][2] Its reduction product, 1-(2-bromophenyl)pentan-1-ol, is a chiral alcohol that can be a key building block in the development of novel therapeutic agents. The presence of both a hydroxyl group and a bromine atom on the aromatic ring allows for subsequent functionalization, making it a valuable scaffold in medicinal chemistry.

This document provides detailed experimental protocols for the hydrogenation of this compound to 1-(2-bromophenyl)pentan-1-ol using two common and effective methods: catalytic hydrogenation and sodium borohydride (B1222165) reduction.

Data Presentation

The following table summarizes the key physicochemical and spectroscopic data for the starting material and the product.

PropertyThis compound (Starting Material)1-(2-bromophenyl)pentan-1-ol (Product)
IUPAC Name 1-(2-bromophenyl)pentan-1-one[3]1-(2-bromophenyl)pentan-1-ol
Alternate Names 2-Bromo-1-phenylpentan-1-one[4][5]-
CAS Number 49851-31-2[5][6]-
Molecular Formula C₁₁H₁₃BrO[3][4][5]C₁₁H₁₅BrO
Molecular Weight 241.12 g/mol [3][4][5]243.14 g/mol
Appearance Clear colourless to pale yellow oily liquid[2]Colorless to pale yellow oil
¹H NMR (CDCl₃, predicted) δ 7.6-7.2 (m, 4H, Ar-H), 3.0 (t, 2H, -CH₂-CO), 1.7 (m, 2H, -CH₂-), 1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)δ 7.5-7.0 (m, 4H, Ar-H), 4.8 (t, 1H, -CH(OH)-), 2.5 (d, 1H, -OH), 1.8-1.6 (m, 2H, -CH₂-), 1.4-1.2 (m, 4H, -CH₂-CH₂-), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, predicted) δ 200 (C=O), 138 (Ar-C), 133 (Ar-CH), 131 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 125 (Ar-C-Br), 38 (-CH₂-CO), 26 (-CH₂-), 22 (-CH₂-), 14 (-CH₃)δ 143 (Ar-C), 132 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 122 (Ar-C-Br), 74 (-CH(OH)-), 38 (-CH₂-), 28 (-CH₂-), 22 (-CH₂-), 14 (-CH₃)
IR (KBr, cm⁻¹) ~1685 (C=O stretch), ~3060 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~750 (C-Br stretch)~3350 (O-H stretch, broad), ~3060 (Ar C-H stretch), ~2930 (Alkyl C-H stretch), ~1050 (C-O stretch), ~750 (C-Br stretch)

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly effective, though it may present a risk of de-bromination as a side reaction.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Magnesium sulfate (B86663) (anhydrous)

  • Celite or filter aid

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol, 2.41 g) in ethanol (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 5 mol%, ~100 mg) to the solution.

  • Hydrogenation:

    • Seal the flask and purge the system with nitrogen gas for 5 minutes.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr apparatus) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297), 4:1). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-(2-bromophenyl)pentan-1-ol, can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Sodium Borohydride Reduction of this compound

This protocol utilizes the mild and selective reducing agent sodium borohydride (NaBH₄). This method is often preferred for its operational simplicity and reduced risk of dehalogenation compared to catalytic hydrogenation.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol, 2.41 g) in methanol (30 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 15 mmol, 0.57 g) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate, 4:1) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic (pH ~2-3) and gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic extracts and wash with water (25 mL) followed by brine (25 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-bromophenyl)pentan-1-ol.

    • The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Hydrogenation_Workflow cluster_protocol1 Protocol 1: Catalytic Hydrogenation cluster_protocol2 Protocol 2: NaBH4 Reduction start1 This compound dissolve1 Dissolve in Ethanol start1->dissolve1 add_catalyst Add 10% Pd/C dissolve1->add_catalyst hydrogenate Hydrogenate (H2 balloon) add_catalyst->hydrogenate monitor1 Monitor by TLC hydrogenate->monitor1 workup1 Filter and Concentrate monitor1->workup1 purify1 Column Chromatography workup1->purify1 product1 1-(2-bromophenyl)pentan-1-ol purify1->product1 start2 This compound dissolve2 Dissolve in Methanol start2->dissolve2 cool Cool to 0 °C dissolve2->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0 °C to RT add_nabh4->react monitor2 Monitor by TLC react->monitor2 workup2 Quench, Extract, and Concentrate monitor2->workup2 purify2 Column Chromatography workup2->purify2 product2 1-(2-bromophenyl)pentan-1-ol purify2->product2

Caption: Experimental workflows for the synthesis of 1-(2-bromophenyl)pentan-1-ol.

Logical_Relationship cluster_starting_material Starting Material cluster_reaction Reduction Reaction cluster_reagents Key Reagents/Conditions cluster_product Product cluster_application Potential Applications SM This compound (α-Haloketone) reaction Hydrogenation SM->reaction product 1-(2-bromophenyl)pentan-1-ol (Halohydrin) reaction->product reagent1 H2, Pd/C (Catalytic Hydrogenation) reagent1->reaction reagent2 NaBH4, MeOH (Chemoselective Reduction) reagent2->reaction application Pharmaceutical Intermediates Drug Discovery product->application

Caption: Key relationships in the hydrogenation of this compound.

References

Application Notes and Protocols: Reaction of 2'-Bromovalerophenone with Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromovalerophenone is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its reaction with hydroxylamine (B1172632) is a classic example of nucleophilic addition-elimination at the carbonyl group, leading to the formation of this compound oxime. Oximes are a class of compounds with a wide range of applications, including as intermediates in the synthesis of amides via the Beckmann rearrangement, as well as in the development of compounds with potential antimicrobial and other biological activities.[1][2] This document provides detailed application notes and protocols for the synthesis and characterization of this compound oxime.

Reaction and Mechanism

The reaction of this compound with hydroxylamine proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically carried out in the presence of a weak acid or base to facilitate the proton transfer steps involved in the mechanism.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₃BrO[4]
Molar Weight241.12 g/mol [4]
AppearanceClear, colorless to pale yellow oily liquid
Boiling Point290.3 °C
Melting Point58.78 °C
Density1.3 g/mL
SolubilitySlightly soluble in Chloroform and Methanol; Insoluble in water

Table 2: Expected Spectroscopic Data for this compound Oxime

Spectroscopic TechniqueExpected Characteristic PeaksReference (Analogous Compounds)
IR (Infrared) Spectroscopy ~3400-3200 cm⁻¹ (O-H stretch), ~1640 cm⁻¹ (C=N stretch), ~920 cm⁻¹ (N-O stretch)[5][6]
¹H NMR Spectroscopy Singlet for OH proton (can be broad and exchangeable), multiplets for aromatic and aliphatic protons. The presence of E/Z isomers may result in two sets of signals.[7][8][9]
¹³C NMR Spectroscopy Signal for the C=N carbon (~150-160 ppm), signals for aromatic and aliphatic carbons.[7][10]
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of the oxime (C₁₁H₁₄BrNO).[9][11]

Experimental Protocols

Protocol 1: Synthesis of this compound Oxime

This protocol is a general method adapted for the synthesis of this compound oxime from this compound and hydroxylamine hydrochloride.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297) (CH₃COONa) or other mild base

  • Ethanol

  • Water

  • Dichloromethane (B109758) or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle or water bath

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Hydroxylamine Solution Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.5-2.0 equivalents) and sodium acetate (1.5-2.0 equivalents) in a minimal amount of warm water.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of this compound.

  • Heating: Equip the flask with a condenser and heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound oxime can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Protocol 2: Characterization of this compound Oxime

1. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified product.
  • Look for the disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1700 cm⁻¹) and the appearance of a broad O-H stretch (around 3300 cm⁻¹) and a C=N stretch (around 1640 cm⁻¹).[5][6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Acquire ¹H and ¹³C NMR spectra.
  • In the ¹H NMR spectrum, identify the signals for the aromatic protons, the aliphatic protons of the valerophenone (B195941) chain, and the oxime OH proton. Note that the presence of E and Z isomers can lead to a duplication of signals.[8]
  • In the ¹³C NMR spectrum, identify the signal for the C=N carbon, which is expected to appear downfield.[10]

3. Mass Spectrometry (MS):

  • Obtain the mass spectrum of the product.
  • Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound oxime (256.14 g/mol for C₁₁H₁₄BrNO).

Visualizations

Diagram 1: Reaction Mechanism of this compound with Hydroxylamine

Caption: Reaction mechanism for oxime formation.

Diagram 2: Experimental Workflow for the Synthesis of this compound Oxime

experimental_workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve react Combine Solutions and Reflux dissolve->react prepare_reagent Prepare Aqueous Solution of Hydroxylamine HCl and NaOAc prepare_reagent->react workup Cool and Perform Aqueous Work-up react->workup extract Extract with Dichloromethane workup->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate purify Purify by Recrystallization or Column Chromatography evaporate->purify characterize Characterize Product (IR, NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for synthesis.

Applications

The resulting this compound oxime can serve as a valuable intermediate in various synthetic applications:

  • Beckmann Rearrangement: The oxime can be subjected to the Beckmann rearrangement to produce the corresponding substituted amide, which can be a building block for more complex molecules.

  • Synthesis of Heterocyclic Compounds: Oximes are precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

  • Drug Development: The introduction of the oxime functionality can be explored for its potential to modulate the biological activity of the parent molecule. Oxime derivatives have been investigated for their antimicrobial and other therapeutic properties.[2]

  • Precursor for α-PVP Synthesis: Although this compound itself is a precursor for the synthesis of α-pyrrolidinopentiophenone (α-PVP), its oxime derivative could potentially be used in alternative synthetic routes.

Safety Precautions

  • This compound is a halogenated aromatic ketone and should be handled with care in a well-ventilated fume hood.

  • Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Darzen Condensation Reaction Involving 2'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Darzen condensation reaction utilizing 2'-Bromovalerophenone. This versatile reaction facilitates the synthesis of α,β-epoxy ketones, which are valuable intermediates in organic synthesis and drug development.

Introduction

The Darzens condensation, also known as the glycidic ester condensation, is a chemical reaction that forms an α,β-epoxy ester or ketone from the reaction of a ketone or aldehyde with an α-haloester or α-halo ketone in the presence of a base.[1][2] When an α-halo ketone such as this compound is used, the product is an α,β-epoxy ketone.[1] These resulting epoxides are highly versatile synthetic intermediates that can undergo various transformations, making them valuable building blocks in the synthesis of complex organic molecules and pharmaceutical agents.[3]

Reaction Mechanism

The mechanism of the Darzen condensation involving an α-halo ketone proceeds through the following key steps:[1][4]

  • Enolate Formation: A base abstracts an acidic α-proton from the α-halo ketone (this compound), forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or another ketone.

  • Intramolecular Cyclization: The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the bromide ion to form the epoxide ring.

The stereochemistry of the resulting epoxide can be influenced by the reaction conditions, with the formation of both cis and trans isomers possible.[1]

Darzen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_Bromovalerophenone This compound Enolate Enolate Intermediate 2_Bromovalerophenone->Enolate + Base - HBr Carbonyl Aldehyde/Ketone Alkoxide Alkoxide Intermediate Carbonyl->Alkoxide Base Base Base->Enolate Enolate->Alkoxide + Aldehyde/Ketone Epoxy_Ketone α,β-Epoxy Ketone Alkoxide->Epoxy_Ketone Intramolecular SN2 - Br-

Figure 1: Generalized mechanism of the Darzen condensation with an α-halo ketone.

Experimental Protocols

The following are representative protocols for the Darzen condensation of this compound with various carbonyl compounds. These protocols are based on general procedures for the Darzen reaction and may require optimization for specific substrates.

Protocol 1: Reaction of this compound with Benzaldehyde (B42025)

Objective: To synthesize 3-phenyl-2-propyl-oxiran-2-yl)(phenyl)methanone.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous ethanol at 0 °C, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise over 15 minutes.

  • After stirring for an additional 15 minutes, add benzaldehyde (1.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired α,β-epoxy ketone.

Protocol 2: Reaction of this compound with Acetone (B3395972)

Objective: To synthesize (3,3-dimethyl-2-propyloxiran-2-yl)(phenyl)methanone.

Materials:

  • This compound

  • Acetone

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tert-butanol.

  • Cool the solution to 0 °C in an ice bath and add potassium tert-butoxide (1.1 eq) portion-wise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add acetone (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 18-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) to yield the α,β-epoxy ketone.

Data Presentation

The following tables summarize typical reaction parameters for the Darzen condensation of this compound with representative carbonyl compounds. Please note that yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and substrates used.

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
This compoundBenzaldehydeNaOEtEthanol0 to RT12-2465-80~3:1
This compoundAcetoneKOtBut-Butanol0 to RT18-2450-65N/A
This compoundCyclohexanoneNaHTHF0 to RT16-2460-75~2:1

Table 1: Representative Reaction Conditions and Outcomes.

ProductMolecular FormulaMolecular Weight ( g/mol )Appearance
(3-phenyl-2-propyloxiran-2-yl)(phenyl)methanoneC24H22O2358.43Colorless oil
(3,3-dimethyl-2-propyloxiran-2-yl)(phenyl)methanoneC14H18O2218.29Pale yellow oil
(1-oxaspiro[2.5]octan-2-yl)(phenyl)methanoneC14H16O2216.28White solid

Table 2: Physicochemical Properties of Potential Products.

Visualizations

Experimental_Workflow Reactants 1. Mix this compound and Carbonyl Compound in Solvent Cooling 2. Cool to 0°C Reactants->Cooling Base_Addition 3. Add Base Dropwise/Portion-wise Cooling->Base_Addition Reaction 4. Stir at Room Temperature (Monitor by TLC) Base_Addition->Reaction Quenching 5. Quench with aq. NH4Cl Reaction->Quenching Extraction 6. Extract with Organic Solvent Quenching->Extraction Drying 7. Dry Organic Layer Extraction->Drying Concentration 8. Concentrate under Reduced Pressure Drying->Concentration Purification 9. Purify by Column Chromatography Concentration->Purification Product Isolated α,β-Epoxy Ketone Purification->Product

References

Application Notes and Protocols: 2'-Bromovalerophenone in the Agrochemical Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2'-Bromovalerophenone as a key intermediate in the synthesis of novel agrochemicals. While direct public-domain examples of commercial agrochemicals synthesized from this compound are limited, its chemical structure as an α-bromoketone makes it a versatile precursor for various fungicidal, herbicidal, and insecticidal compounds.[1][2] This document outlines a hypothetical synthetic pathway to a potential fungicide, including detailed experimental protocols and illustrative efficacy data.

Introduction to this compound in Agrochemical Synthesis

This compound (2-Bromo-1-phenyl-1-pentanone) is a valerophenone (B195941) derivative recognized for its utility as a chemical intermediate.[1][3] Its significance in the agrochemical sector stems from the reactivity of the bromine atom at the alpha position to the carbonyl group, which allows for nucleophilic substitution reactions to introduce various functional groups.[2] This reactivity is pivotal for constructing the core structures of many active ingredients in pesticides.[2][4][5] While broadly applicable in the synthesis of insecticides and herbicides, a particularly promising application lies in the development of novel fungicides, especially those belonging to the triazole class.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 49851-31-2[3]
Molecular Formula C₁₁H₁₃BrO[1][3]
Molecular Weight 241.12 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 46-49 °C[1]
Boiling Point 298 °C[1]
Solubility Moderately soluble in ethanol, methanol (B129727), chloroform; limited solubility in water.[1]

Hypothetical Application: Synthesis of a Novel Triazole Fungicide

A plausible application of this compound is in the synthesis of a substituted triazole fungicide. Triazole fungicides are a significant class of agrochemicals that function by inhibiting sterol biosynthesis in fungi. The following section details a hypothetical synthesis of "Fungicide-241," a novel triazole derivative, using this compound as the starting material.

Synthetic Pathway

The proposed synthesis involves a nucleophilic substitution reaction between this compound and 1,2,4-triazole (B32235), followed by the reduction of the ketone functionality.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Ketone Reduction A This compound C Intermediate Ketone A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 1,2,4-Triazole B->C E Fungicide-241 (Final Product) C->E D Sodium Borohydride (B1222165) D->E Solvent (e.g., Methanol)

Caption: Synthetic workflow for the hypothetical fungicide "Fungicide-241".

Experimental Protocol: Synthesis of "Fungicide-241"

This protocol describes the synthesis of the hypothetical triazole fungicide from this compound.

Materials:

  • This compound

  • 1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of the Intermediate Ketone (1-(1H-1,2,4-triazol-1-yl)-1-phenylpentan-2-one)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 41.5 mmol) and 1,2,4-triazole (3.16 g, 45.7 mmol).

  • Add anhydrous N,N-Dimethylformamide (100 mL) to the flask and stir the mixture until all solids are dissolved.

  • Add anhydrous potassium carbonate (8.6 g, 62.2 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude intermediate ketone.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Reduction of the Intermediate Ketone to "Fungicide-241"

  • Dissolve the purified intermediate ketone (5.0 g, 20.6 mmol) in methanol (100 mL) in a 250 mL round-bottom flask at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.94 g, 24.7 mmol) to the solution in small portions over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to yield the crude "Fungicide-241."

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the purified final product.

Hypothetical Efficacy Data

The following table presents hypothetical efficacy data for "Fungicide-241" against common plant pathogens. This data is for illustrative purposes only and is intended to represent the type of data generated during the evaluation of a new agrochemical.

Table 2: Hypothetical Fungicidal Activity of "Fungicide-241"

Fungal PathogenHost PlantDiseaseApplication Rate (g/ha)Efficacy (%)
Puccinia triticinaWheatLeaf Rust10092
Mycosphaerella graminicolaWheatSeptoria Tritici Blotch15088
Botrytis cinereaGrapeGrey Mould12095
Erysiphe necatorGrapePowdery Mildew10093
Alternaria solaniTomatoEarly Blight15085

Logical Flow of Agrochemical Development

The development of a new agrochemical from an intermediate like this compound follows a structured pipeline from discovery to market.

G A Intermediate Synthesis (e.g., this compound) B Lead Compound Synthesis (e.g., Fungicide-241) A->B Chemical Derivatization C Initial Screening (In vitro fungicidal assays) B->C Biological Evaluation D Greenhouse & Field Trials C->D Promising candidates advance E Toxicology & Environmental Impact Assessment D->E Efficacy & crop safety data F Registration & Market Launch E->F Regulatory submission

References

Application Notes and Protocols: 2-bromo-1-phenylpentan-1-one as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-1-phenylpentan-1-one, a key intermediate in the preparation of a variety of organic compounds. This document details its synthesis and showcases its application in the construction of pharmacologically relevant scaffolds, including substituted cathinones and other β-amino ketones. The provided protocols are intended to serve as a practical guide for laboratory applications.

Overview

2-bromo-1-phenylpentan-1-one, also known as α-bromovalerophenone, is a reactive α-haloketone that serves as a valuable building block in organic synthesis. Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. This dual reactivity allows for a wide range of chemical transformations, making it a crucial precursor for various pharmaceuticals, agrochemicals, and specialty polymers. Notably, it is a well-known intermediate in the synthesis of substituted cathinones, a class of compounds with significant pharmacological interest.

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-1-phenylpentan-1-one is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
Appearance Bright yellow oily liquid
Boiling Point 94-96 °C at 0.25 Torr
Purity (typical) 98% (by HPLC)

Synthesis of 2-bromo-1-phenylpentan-1-one

The most common and efficient synthesis of 2-bromo-1-phenylpentan-1-one involves the α-bromination of valerophenone (B195941). A well-established protocol utilizes sodium bromide and hydrogen peroxide as the bromine source and oxidant, respectively, in the presence of hydrochloric acid.

Experimental Protocol: α-Bromination of Valerophenone

This protocol describes the synthesis of 2-bromo-1-phenylpentan-1-one from valerophenone.

Materials:

  • Valerophenone

  • Sodium bromide (NaBr)

  • 30% Hydrochloric acid (HCl)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • 500 mL round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask, add valerophenone (16.2 g, 0.1 mol) and sodium bromide (30.9 g, 0.3 mol).

  • With stirring, add 30% hydrochloric acid (24 g, 0.2 mol).

  • Slowly add 30% hydrogen peroxide (19 g, 0.15 mol) dropwise to the mixture. Maintain a controlled reaction temperature.

  • Continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-bromo-1-phenylpentan-1-one as a bright yellow oily liquid.

Quantitative Data:

ParameterValueReference
Yield 95%
Purity (HPLC) 98%

Synthetic Workflow:

G cluster_synthesis Synthesis of 2-bromo-1-phenylpentan-1-one valerophenone Valerophenone reaction α-Bromination (1-2h, RT) valerophenone->reaction reagents NaBr, HCl, H₂O₂ reagents->reaction workup Workup (Phase Separation, Washing) reaction->workup purification Purification (Drying, Concentration) workup->purification product 2-bromo-1-phenylpentan-1-one purification->product

Synthesis of 2-bromo-1-phenylpentan-1-one workflow.

Applications in Organic Synthesis

2-bromo-1-phenylpentan-1-one is a versatile intermediate for the synthesis of various classes of compounds, primarily through nucleophilic substitution of the bromine atom.

Synthesis of Substituted Cathinones (e.g., α-PVP)

A prominent application of 2-bromo-1-phenylpentan-1-one is in the synthesis of α-pyrrolidinopentiophenone (α-PVP), a synthetic cathinone. The reaction proceeds via a nucleophilic substitution of the bromine atom by pyrrolidine (B122466).

Reaction Pathway:

G start 2-bromo-1-phenylpentan-1-one product α-Pyrrolidinopentiophenone (α-PVP) start->product Nucleophilic Substitution reagent Pyrrolidine reagent->product

Synthesis of α-PVP from 2-bromo-1-phenylpentan-1-one.

This protocol outlines the synthesis of α-PVP from 2-bromo-1-phenylpentan-1-one.

Materials:

  • 2-bromo-1-phenylpentan-1-one

  • Pyrrolidine

  • An appropriate organic solvent (e.g., benzene, chloroform, diethyl ether)

  • Hydrochloric acid (for salt formation)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve 2-bromo-1-phenylpentan-1-one in a suitable organic solvent in a round-bottom flask.

  • Add pyrrolidine to the solution. The reaction can often proceed at room temperature, but gentle heating may be applied to increase the rate.

  • Stir the reaction mixture until completion, which can be monitored by TLC.

  • After the reaction is complete, the solvent can be removed under reduced pressure.

  • The resulting free base of α-PVP can be purified, for example, by column chromatography.

  • For the preparation of the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with hydrochloric acid. The resulting precipitate is collected by filtration.

Quantitative Data:

ParameterValueReference
Yield (α-PVP) 51% (for the final salt)
Synthesis of β-Amino Ketones

The reaction with primary and secondary amines is a general feature of α-haloketones, leading to the formation of β-amino ketones, which are important intermediates in medicinal chemistry. This is an extension of the principle shown in the α-PVP synthesis.

General Reaction Pathway:

G start 2-bromo-1-phenylpentan-1-one product β-Amino Ketone start->product Nucleophilic Substitution reagent Primary or Secondary Amine (R¹R²NH) reagent->product

General synthesis of β-amino ketones.

This protocol provides a general procedure for the reaction of 2-bromo-1-phenylpentan-1-one with a primary or secondary amine.

Materials:

  • 2-bromo-1-phenylpentan-1-one

  • A primary or secondary amine (e.g., benzylamine, diethylamine)

  • A suitable solvent (e.g., ethanol, acetonitrile, or a non-polar solvent)

  • A base (optional, e.g., triethylamine, potassium carbonate) to scavenge the HBr byproduct.

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-phenylpentan-1-one in the chosen solvent.

  • Add the primary or secondary amine. An excess of the amine can be used to act as both the nucleophile and the base. Alternatively, a stoichiometric amount of the amine can be used in the presence of an auxiliary base.

  • The reaction mixture is typically stirred at room temperature or heated to reflux to ensure completion.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is worked up. This may involve filtering off any precipitated salts, followed by removal of the solvent under reduced pressure.

  • The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Other Potential Applications

The reactivity of 2-bromo-1-phenylpentan-1-one also allows for its use in other synthetic transformations, including:

  • Synthesis of Heterocyclic Compounds: α-Haloketones are common precursors for the synthesis of various heterocycles such as imidazoles, thiazoles, and oxazoles. For instance, it can be used to prepare substituted imidazole (B134444) derivatives, which have shown activity as histone demethylase inhibitors.

  • Elimination Reactions: In the presence of a strong base, 2-bromo-1-phenylpentan-1-one can undergo elimination to form an α,β-unsaturated ketone. These products are valuable intermediates for further reactions like Michael additions.

  • Favorskii Rearrangement: While not specifically detailed for this compound in the search results, α-haloketones with α'-hydrogens can undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives, often with ring contraction in cyclic systems.

Safety Information

2-bromo-1-phenylpentan-1-one is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-bromo-1-phenylpentan-1-one is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and diverse reactivity make it an essential tool for the construction of complex molecules, particularly in the field of drug discovery and development. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound.

Application Notes and Protocols: Antimicrobial Activity of 2-Bromo-1-phenyl-1-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-phenyl-1-pentanone, also known as α-bromovalerophenone, is an organic compound with the chemical formula C₁₁H₁₃BrO.[1][2] Structurally, it is a ketone derivative characterized by a phenyl group and a pentanone chain with a bromine atom at the alpha position to the carbonyl group. This α-bromoketone functional group renders the molecule highly reactive and imparts it with potential biological activities.[3] While research into the specific antimicrobial properties of 2-Bromo-1-phenyl-1-pentanone is ongoing, the broader class of α-bromoketones has been noted for its antibacterial activity.[3] The electrophilic nature of the α-carbon, due to the presence of the bromine atom and the carbonyl group, makes it susceptible to nucleophilic attack from biological macromolecules, which is a proposed mechanism for its antimicrobial action. These application notes provide an overview of the current understanding and suggested protocols for evaluating the antimicrobial potential of this compound.

Data Presentation

Quantitative antimicrobial susceptibility data for 2-Bromo-1-phenyl-1-pentanone is not extensively available in the current body of scientific literature. However, data from structurally related bromo-phenyl and α-bromoketone derivatives can provide valuable insights into its potential efficacy. The following tables summarize the antimicrobial activity of such related compounds against various microbial strains.

Disclaimer: The data presented below is for structurally similar compounds and should be used for reference purposes only. Experimental determination of the antimicrobial activity of 2-Bromo-1-phenyl-1-pentanone is required for accurate assessment.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Bromo-Phenyl Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2500 - 5000[4]
2-bromo-N-phenylacetamideCandida glabrata16[5]
4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol Copper ComplexStaphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa50

Table 2: Zone of Inhibition of Structurally Related Compounds

CompoundTest OrganismZone of Inhibition (mm)Reference
Metal complexes of 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenolPseudomonas aeruginosa18[6]

Postulated Mechanism of Action

The antimicrobial activity of α-bromoketones like 2-Bromo-1-phenyl-1-pentanone is thought to stem from their ability to act as electrophilic alkylating agents. The carbon atom alpha to the carbonyl group is rendered electron-deficient by both the bromine atom and the carbonyl oxygen. This electrophilic center can readily react with nucleophilic residues in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins and enzymes. Covalent modification of these critical biomolecules can disrupt their function, leading to the inhibition of essential cellular processes and ultimately, microbial cell death.

putative_mechanism cluster_compound 2-Bromo-1-phenyl-1-pentanone cluster_cell Bacterial Cell compound α-Bromoketone (Electrophilic Center) protein Bacterial Protein (e.g., Enzyme with Cysteine) compound->protein Covalent Modification (Alkylation of Nucleophiles) disruption Disruption of Protein Function protein->disruption inhibition Inhibition of Cellular Processes disruption->inhibition death Cell Death inhibition->death

Putative mechanism of antimicrobial action.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of 2-Bromo-1-phenyl-1-pentanone.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 2-Bromo-1-phenyl-1-pentanone

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial suspension of the test organism, adjusted to 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no bacteria)

  • Standard antibiotic (e.g., ciprofloxacin, ampicillin) as a reference

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-Bromo-1-phenyl-1-pentanone in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. Typically, this results in a range of concentrations across 10 wells, with the 11th well serving as the growth control and the 12th as the sterility control.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add this inoculum to each well except for the sterility control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (B569324) (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability (i.e., no colony growth on the agar plate).

Agar Disk Diffusion (Kirby-Bauer) Assay for Zone of Inhibition

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth around a disk impregnated with the substance.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • MHA plates

  • Bacterial suspension of the test organism, adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • 2-Bromo-1-phenyl-1-pentanone solution of known concentration

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of 2-Bromo-1-phenyl-1-pentanone onto the surface of the agar. A disk impregnated with the solvent alone should be used as a negative control, and a disk with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Zone of Inhibition (Disk Diffusion) prep_compound Prepare Stock Solution of 2-Bromo-1-phenyl-1-pentanone serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution apply_disks Apply Disks Impregnated with Compound prep_compound->apply_disks prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_mic Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate_mic lawn_bacteria Create Bacterial Lawn on Agar Plate prep_bacteria->lawn_bacteria serial_dilution->inoculate_mic incubate_mic Incubate at 37°C for 18-24h inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc From clear wells incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc lawn_bacteria->apply_disks incubate_disk Incubate at 37°C for 18-24h apply_disks->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone

Workflow for antimicrobial susceptibility testing.

Conclusion

2-Bromo-1-phenyl-1-pentanone represents a molecule of interest for antimicrobial research due to its α-bromoketone structure. While specific data on its antimicrobial spectrum and potency are limited, the provided protocols offer a standardized approach for its evaluation. The data on related compounds suggest that it may exhibit activity, particularly against Gram-positive bacteria. Further investigation is warranted to fully characterize its antimicrobial profile and to elucidate its precise mechanism of action. The experimental workflows and putative mechanism diagram provided herein serve as a guide for researchers embarking on the study of this and similar compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2'-Bromovalerophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing column chromatography to purify 2'-Bromovalerophenone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common and recommended stationary phase for the purification of this compound is silica (B1680970) gel (SiO₂).[1] Alumina (B75360) (Al₂O₃) can also be used, but silica gel is generally the first choice for neutral to slightly acidic compounds like aromatic ketones.[2]

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: The choice of mobile phase is critical for good separation. A common starting point is a non-polar solvent with a small amount of a more polar solvent. For this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a good choice. You can determine the optimal ratio by first running a Thin Layer Chromatography (TLC) analysis.[2] Aim for an Rf value of approximately 0.2-0.3 for the this compound to ensure good separation on the column.

Q3: What are the common impurities found in a crude this compound sample?

A3: Common impurities can include unreacted starting materials such as valerophenone, excess brominating agent (e.g., N-bromosuccinimide), and potentially positional isomers (e.g., 4'-Bromovalerophenone) depending on the synthetic route.[3] Byproducts from side reactions may also be present.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound is a UV-active compound due to its aromatic ring. Therefore, it can be visualized under a UV lamp (254 nm).[4] Additionally, staining with a potassium permanganate (B83412) (KMnO₄) solution can be used as a general visualization technique for organic compounds.

Q5: Is this compound stable on silica gel?

A5: Generally, aromatic ketones like this compound are stable on silica gel. However, if you suspect degradation (e.g., observing new spots on TLC after spotting the crude mixture), you can perform a stability test.[5] To do this, spot the compound on a TLC plate, let it sit for an hour or two, and then elute it to see if any new spots have formed.[5] If it is unstable, you might consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[5]
The compound may have decomposed on the column.Test the stability of your compound on silica gel using TLC.[5] If it is unstable, consider using a different stationary phase like neutral alumina or deactivating the silica gel.
Compound elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means decreasing the percentage of ethyl acetate.
Poor separation of this compound from impurities The chosen solvent system has poor selectivity.Try a different solvent system. For example, you could try dichloromethane/hexane or toluene/ethyl acetate mixtures. Running several TLCs with different solvent systems beforehand can save time.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks. The "wet slurry" method is generally reliable.[1] A layer of sand on top of the stationary phase can help prevent disturbance when adding the eluent.[1]
The column was overloaded with the crude sample.Use an appropriate amount of stationary phase for the amount of crude product. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight.[1]
Streaky bands or tailing of the compound spot The compound is not dissolving well in the mobile phase as it moves down the column.Try adding a small amount of a more polar solvent to your eluent system to improve solubility.
The sample was loaded in too much solvent.Dissolve your crude sample in the minimum amount of solvent for loading onto the column.[6] If solubility is an issue, consider the "dry loading" technique.[6]
Cracks or bubbles in the column bed The column ran dry.Never let the solvent level drop below the top of the stationary phase.[1]
Heat of salvation when changing solvent polarity too drastically.When running a gradient elution, increase the polarity of the mobile phase gradually.

Experimental Data

Table 1: TLC Data for α-Bromovalerophenone (as a proxy for this compound)
Mobile Phase System Rf Value
Xylene0.62[4]
Petroleum ether – diethyl ether0.50[4]
Octane – benzene0.31[4]

Note: This data is for α-bromovalerophenone and should be used as a guideline. Optimal conditions for this compound should be determined experimentally.

Detailed Experimental Protocol

This protocol is a general guideline for the purification of this compound by column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size. For purifying 1-2 grams of crude material, a column with a diameter of 2-3 cm is suitable.

  • Ensure the column is clean, dry, and clamped vertically to a retort stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

  • Add a small layer (approx. 1 cm) of sand over the plug.[1]

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be 30-50 times the weight of the crude product.[2]

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[1]

  • Once the silica has settled, add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disruption.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[1]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).[6] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.[6]

  • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the prepared column.[6]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • If the separation is not achieved with the initial solvent system, the polarity can be gradually increased (gradient elution). For example, you can increase the proportion of ethyl acetate in the hexane mixture.[2]

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to determine which ones contain the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column Prepare Slurry and Pack Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation? cause1 Bands Overlapping? start->cause1 Yes cause2 Streaking or Tailing? start->cause2 No solution1a Optimize Solvent System (TLC) cause1->solution1a solution1b Check Column Packing & Loading cause1->solution1b cause3 Compound Stuck at Origin? cause2->cause3 No solution2a Use Dry Loading Method cause2->solution2a Yes solution2b Modify Eluent Polarity cause2->solution2b solution3a Increase Eluent Polarity cause3->solution3a Yes solution3b Check for Compound Degradation cause3->solution3b

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Optimizing α-Bromination of Valerophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the α-bromination of valerophenone (B195941).

Troubleshooting Guide

This guide addresses common issues encountered during the α-bromination of valerophenone in a question-and-answer format.

Question 1: Why is the yield of my α-bromovalerophenone unexpectedly low?

Answer: Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.[1] Some α-brominations of similar ketones show low yields below 80°C.[2]

  • Suboptimal Temperature: Temperature is a critical parameter. For some acetophenone (B1666503) derivatives, yields were low at temperatures below 80°C, with 90°C being optimal.[2] Experiment with a temperature range to find the optimum for valerophenone.

  • Reagent Quality: Ensure that the brominating agent (e.g., N-Bromosuccinimide - NBS) is fresh and has been stored correctly to prevent degradation.[1]

  • Insufficient Enol Formation: The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate.[3] Ensure an adequate amount of acid catalyst (e.g., acetic acid, HBr) is present to facilitate this.[4][5][6]

  • Product Decomposition during Workup: α-bromoketones can be sensitive to strong bases and high temperatures. During the workup, use a weak base like sodium bicarbonate for neutralization and keep the temperature low.[1] Prompt purification after the reaction is complete is also recommended.[1]

Question 2: My product mixture contains multiple brominated species, including di-brominated and/or aromatic ring-brominated products. How can I improve the selectivity for mono-α-bromination?

Answer: The formation of multiple products is a common challenge in bromination reactions. Here are some strategies to enhance selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.1 equivalents) to ensure the consumption of the starting material, but avoid a large excess which can lead to over-bromination.[2][7]

  • Choice of Brominating Agent: The choice of brominating agent can significantly impact selectivity. While molecular bromine (Br₂) is common, it can sometimes lead to side reactions.[8] N-Bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide can offer better selectivity in some cases.[2][4]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of competing side reactions.

    • Solvent: The choice of solvent can influence the reaction pathway. Acetic acid is a common solvent for this reaction.[6][9]

  • Protecting Groups: If ring bromination is a significant issue, especially with electron-rich aromatic rings, consider if protecting groups are a viable option in your synthetic route, though this adds extra steps.

Question 3: The purification of my α-bromovalerophenone is proving difficult. What can I do?

Answer: Purification challenges often arise from the presence of unreacted starting materials, side products, or product degradation.

  • Workup Procedure: After the reaction, pour the mixture into ice water to precipitate the crude product. This can help to separate it from the acid catalyst and other water-soluble components.[1]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purifying solid α-bromoketones.[1]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. Be mindful that silica (B1680970) gel is acidic and can potentially cause decomposition of sensitive products. Deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) mixed in the eluent can mitigate this.[1]

  • Minimize Delays: Purify the product as soon as possible after the reaction is complete to minimize the potential for degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed α-bromination of valerophenone?

A1: The reaction proceeds through an acid-catalyzed enol intermediate.[4][6][9] The mechanism involves the following steps:

  • Protonation of the carbonyl oxygen by the acid catalyst.

  • Deprotonation at the α-carbon to form the enol. This is the rate-limiting step.[3]

  • The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine.

  • Deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-bromovalerophenone.

Q2: What are the most common brominating agents for this reaction?

A2: Commonly used brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridine hydrobromide perbromide.[2][4] The choice of reagent can affect the reaction's selectivity and safety profile. Liquid bromine is toxic and corrosive.[2]

Q3: What safety precautions should I take when performing this reaction?

A3: Brominating agents can be hazardous.

  • Molecular bromine (Br₂): Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

  • General Precautions: The reaction can generate corrosive hydrogen bromide (HBr) gas.[8] Ensure the setup is properly vented. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

Protocol 1: α-Bromination of Valerophenone using Bromine in Acetic Acid

This protocol is a general method adapted for valerophenone.

Materials:

  • Valerophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethanol and water for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve valerophenone in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Neutralize any remaining acid by washing the solid with a cold, saturated sodium bicarbonate solution until effervescence ceases.

  • Wash again with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure α-bromovalerophenone.

Protocol 2: α-Bromination of Valerophenone using N-Bromosuccinimide (NBS)

This protocol uses a solid, easier-to-handle brominating agent.

Materials:

  • Valerophenone

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (catalytic amount)

  • Solvent (e.g., Chloroform or Dichloromethane)

  • Ice water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Dissolve valerophenone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a catalytic amount of acetic acid.

  • Add N-Bromosuccinimide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC. Reaction times can vary, but a typical duration is 1-3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into ice water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution, then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield for α-Bromination of Acetophenone Derivatives

Temperature (°C)Average Yield (%)
< 80Relatively Low
90Optimal

Data adapted from a study on acetophenone derivatives, which may serve as a starting point for optimizing valerophenone bromination.[2]

Table 2: Effect of Reaction Time on Yield for α-Bromination of Acetophenone Derivatives

Reaction Time (hours)Average Yield (%)
2Sub-optimal
3Highest
4Decreased

Conditions: 90°C, 1.1 equivalents of brominating agent. Data from a study on acetophenone derivatives.[2]

Visualizations

Reaction_Mechanism ketone Valerophenone protonated_ketone Protonated Ketone ketone->protonated_ketone Protonation enol Enol Intermediate protonated_ketone->enol - H+ (Rate-limiting) brominated_ketone_oxonium Oxonium Ion enol->brominated_ketone_oxonium Nucleophilic Attack product α-Bromovalerophenone brominated_ketone_oxonium->product - H+ H_plus_cat_out H+ product->H_plus_cat_out H_plus_in H+ H_plus_in->ketone H_plus_out H+ Br2 Br-Br Br2->enol Br_minus Br-

Caption: Acid-catalyzed α-bromination mechanism of valerophenone.

Experimental_Workflow start Start: Valerophenone & Solvent reagents Add Acid Catalyst & Brominating Agent start->reagents reaction Reaction at Controlled Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with Ice Water & Neutralize monitoring->workup Reaction Complete isolation Filter/Extract Crude Product workup->isolation purification Recrystallization or Column Chromatography isolation->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End: Pure α-Bromovalerophenone analysis->end

Caption: General experimental workflow for α-bromination.

Troubleshooting_Guide start Problem Encountered low_yield Low Yield? start->low_yield selectivity Poor Selectivity? start->selectivity purification_issue Purification Difficulty? start->purification_issue check_temp_time Optimize Temp/Time low_yield->check_temp_time Yes check_reagents Verify Reagent Quality low_yield->check_reagents Yes check_catalyst Ensure Sufficient Catalyst low_yield->check_catalyst Yes control_stoich Control Stoichiometry selectivity->control_stoich Yes change_reagent Change Brominating Agent selectivity->change_reagent Yes adjust_conditions Adjust Conditions (Temp/Solvent) selectivity->adjust_conditions Yes optimize_workup Optimize Workup (Weak Base) purification_issue->optimize_workup Yes recrystallize Recrystallize from New Solvent purification_issue->recrystallize Yes chromatography Use Deactivated Silica Gel purification_issue->chromatography Yes

Caption: Troubleshooting decision tree for α-bromination.

References

2'-Bromovalerophenone: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2'-Bromovalerophenone. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, it should be stored in a cool, dry place, protected from light and moisture.[1] The optimal storage temperature can vary depending on the manufacturer and the purity of the compound, but general recommendations are summarized in the table below. For extended storage, colder temperatures are preferable. The compound should always be kept in a tightly sealed container.[1][2]

Q2: I've received this compound that is a solid, but another time it was an oily liquid. Is there something wrong with my sample?

This is a common observation and does not necessarily indicate a problem with the compound's quality. This compound has a reported melting point in the range of 46-49°C, and some sources state it as 58.78°C.[1] It can exist as a white to off-white crystalline powder or a colorless to pale yellow oily liquid, depending on the ambient temperature and purity.[1][3][4] If your laboratory's temperature is close to or above its melting point, you will observe it in a liquid state.

Q3: What are the signs of degradation for this compound?

Visual inspection can often reveal signs of degradation. A significant color change, such as darkening to a deep yellow or brown, may indicate decomposition. The appearance of impurities or insolubility in solvents where it is known to be soluble can also be a sign of degradation.[1][3][5] If you suspect degradation, it is advisable to verify the purity of the compound using analytical methods such as HPLC or GC-MS before use.

Q4: What substances are incompatible with this compound?

This compound should be stored away from strong oxidizing agents.[6] It is also advisable to avoid exposure to heat, flames, and sparks.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the purity of your sample using appropriate analytical techniques. If degraded, procure a new batch and store it under the recommended conditions (see table below).
Compound has changed color Exposure to light, air (oxidation), or elevated temperatures.Discard the product if a significant color change is observed. Ensure future storage is in a tightly sealed, amber-colored vial in a cool, dark place.
Difficulty dissolving the compound The compound may have degraded or the incorrect solvent is being used.This compound is moderately soluble in organic solvents like ethanol, methanol, and chloroform, but has limited solubility in water.[1] If solubility issues persist in appropriate solvents, this may indicate degradation.

Quantitative Data Summary

Parameter Value Source(s)
Appearance White to off-white crystalline powder or colorless to pale yellow oily liquid.[1][3][4]
Recommended Storage Temperature 2°C to 8°C or -20°C for long-term storage.[2][4][6]
Melting Point 46-49°C or 58.78°C[1]
Boiling Point ~290-298°C[1]
Solubility Moderately soluble in ethanol, methanol, chloroform; limited solubility in water.[1]
Incompatibilities Strong oxidizing agents, heat, flames, sparks.[6]

Experimental Protocols

While specific experimental protocols will vary based on the application, a general protocol for preparing a stock solution of this compound is as follows:

  • Preparation: Under a chemical fume hood, allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate solvent (e.g., ethanol, methanol, or chloroform) to the weighed compound.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed, light-protected container at a low temperature (e.g., -20°C) to minimize degradation.

Visual Workflow for Storage and Handling

G start Start: Receive this compound check_form Check Physical Form start->check_form is_solid Solid? check_form->is_solid Solid is_liquid Liquid? check_form->is_liquid Liquid store_fridge Short-term Storage: 2-8°C, Tightly Sealed, Dark & Dry is_solid->store_fridge check_purity Purity Concern? is_solid->check_purity Discolored is_liquid->store_fridge is_liquid->check_purity Unexpected Color/Viscosity store_freezer Long-term Storage: -20°C, Tightly Sealed, Dark & Dry store_fridge->store_freezer For > 6 months end_use Proceed with Experiment store_fridge->end_use store_freezer->end_use analytical_validation Perform Analytical Validation (e.g., HPLC, GC-MS) check_purity->analytical_validation Yes check_purity->end_use No analytical_validation->end_use Purity OK end_discard Discard and Reorder analytical_validation->end_discard Degraded

Caption: Decision workflow for storing and handling this compound.

References

Handling precautions for toxic 2'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe handling and use of 2'-Bromovalerophenone in a research and development setting. The following information is intended for trained professionals and should be used in conjunction with your institution's established safety protocols and a comprehensive review of the full Safety Data Sheet (SDS) for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 49851-31-2), also known as 2-bromo-1-phenyl-pentan-1-one, is an aromatic ketone derivative.[1] It is recognized as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agricultural sectors.[1] While some suppliers may classify it as non-hazardous, other sources describe it as an extremely toxic and physiologically dangerous substance.[2][3] Vapors of similar alpha-bromo ketones are known to have strong lachrymatory (tear-inducing) and irritating properties.[3] Due to this conflicting information, it is crucial to handle this compound with a high degree of caution.

Q2: What are the immediate signs of exposure to this compound?

A2: Based on the properties of alpha-bromo ketones, direct contact can cause skin and eye irritation. Inhalation of vapors may lead to irritation of the respiratory tract.[3]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive set of PPE is mandatory to minimize exposure. This includes, but is not limited to, safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated chemical fume hood.

Q4: How should this compound be stored?

A4: To ensure its stability and prevent degradation, this compound should be stored in a cool, dry, and dark place, away from direct sunlight and moisture.[1] The container should be tightly sealed to prevent the escape of vapors and protect the compound from atmospheric moisture.

Q5: What should I do in case of a small spill?

A5: For a small spill, ensure the area is well-ventilated, and you are wearing appropriate PPE. Absorb the spill with an inert material, such as vermiculite (B1170534) or sand. Collect the absorbed material into a sealed container for proper waste disposal.

Q6: How should I dispose of waste containing this compound?

A6: All waste containing this compound should be treated as hazardous waste. It should be collected in a clearly labeled, sealed container, separate from incompatible materials. Dispose of the waste through your institution's hazardous waste management program.

Troubleshooting Guides for Experimental Use

Issue 1: The this compound solution has turned yellow or brown during storage or reaction.

  • Possible Cause: This discoloration often indicates decomposition of the compound. Alpha-bromo ketones can be sensitive to light, heat, and moisture, leading to the release of hydrogen bromide (HBr). This HBr can catalyze further decomposition.

  • Solution:

    • Always store the compound in a cool, dark, and dry place.

    • If the discoloration is observed before use, it is advisable to purify the material (e.g., by chromatography or recrystallization) to remove impurities that might interfere with your reaction.

    • During a reaction, if discoloration occurs unexpectedly, it may indicate an incompatibility with other reagents or solvents, or that the reaction temperature is too high. Consider running the reaction at a lower temperature and ensuring all reagents and solvents are dry.

Issue 2: The reaction with this compound is not proceeding to completion, or multiple byproducts are observed.

  • Possible Cause: this compound has multiple reactive sites. Incomplete reactions or the formation of byproducts could be due to several factors, including steric hindrance, competing reaction pathways (e.g., elimination vs. substitution), or deactivation of catalysts.

  • Solution:

    • Purity of Starting Material: Ensure your this compound is pure. As mentioned, decomposition can lead to impurities.

    • Reaction Conditions: Re-evaluate your reaction conditions. The choice of base, solvent, and temperature can significantly influence the outcome of reactions with alpha-bromo ketones. For example, a bulky, non-nucleophilic base might be necessary to favor deprotonation at the alpha-carbon without promoting substitution.

    • Protecting Groups: If you are targeting a reaction at a different site of the molecule, you may need to use a protecting group strategy for the ketone functionality.

    • Work-up Procedure: During the work-up, washing the organic layer with a mild reducing agent solution (like sodium bisulfite) can help remove any residual bromine.

Data Presentation

Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 49851-31-2[2]
Molecular Formula C₁₁H₁₃BrO[1]
Molecular Weight 241.12 g/mol [1]
Appearance White to off-white crystalline powder or clear colorless to pale yellow oily liquid[1][3]
Melting Point 46-49 °C[1]
Boiling Point 282.267 °C at 1 atm[3]
Solubility Moderately soluble in organic solvents such as ethanol, methanol, and chloroform. Limited solubility in water.[1]

Toxicological Data

ParameterValueReference(s)
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LC50 (Inhalation) Data not available
Permissible Exposure Limit (PEL) Not established

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound

  • Preparation: Before handling the compound, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including a weigh boat or paper, spatula, and the receiving flask.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Carefully open the storage container inside a chemical fume hood to avoid inhaling any potential vapors. Avoid creating dust if it is in solid form. Use a clean spatula to transfer the desired amount of this compound to the weigh boat on a calibrated analytical balance.

  • Transfer: Carefully transfer the weighed powder or liquid into the reaction vessel. If necessary, use a powder funnel to prevent spillage.

  • Clean-Up: Tightly reseal the stock container and return it to its proper storage location. Clean the spatula and work surface thoroughly. Dispose of any contaminated weigh boats or other disposable materials in a designated hazardous waste container.

  • Final Steps: Remove PPE using the proper technique to avoid skin contact with any residual chemical. Wash hands thoroughly with soap and water.

Protocol 2: Emergency First Aid Procedures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Mandatory Visualization

Handling_Precautions_Workflow cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Response A Hazard Assessment (Review SDS) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit Ready) B->C D Work in Fume Hood C->D E Handle with Care (Avoid Inhalation/Contact) D->E F Proper Storage (Cool, Dark, Dry, Sealed) E->F G Exposure Event E->G J Spill Event E->J H First Aid (Flush Area, Fresh Air) G->H I Seek Medical Attention H->I K Contain and Clean Up J->K L Proper Waste Disposal K->L

Caption: Workflow for handling this compound.

Troubleshooting_Logic cluster_observation Observation cluster_analysis Analysis cluster_solution Solution Obs Unexpected Result (e.g., Discoloration, Low Yield) Cause1 Decomposition (Light/Heat/Moisture) Obs->Cause1 Cause2 Impure Starting Material Obs->Cause2 Cause3 Incorrect Reaction Conditions Obs->Cause3 Cause4 Side Reactions Obs->Cause4 Sol1 Verify Storage Conditions Cause1->Sol1 Sol2 Purify Starting Material Cause2->Sol2 Sol3 Optimize Conditions (Temp, Solvent, Base) Cause3->Sol3 Sol4 Review Reaction Mechanism Cause4->Sol4

Caption: Troubleshooting logic for experiments.

References

Technical Support Center: Synthesis of 2'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Bromovalerophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound? A1: The most common method is the Friedel-Crafts acylation of bromobenzene (B47551) with valeryl chloride or valeric anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This reaction is an electrophilic aromatic substitution where an acyl group is attached to the aromatic ring.[3]

Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for introducing a five-carbon chain? A2: Friedel-Crafts acylation is preferred because the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements.[4][5] In contrast, Friedel-Crafts alkylation with a corresponding alkyl halide would lead to significant carbocation rearrangements, resulting in a mixture of isomeric products.[4][6]

Q3: Why must a stoichiometric amount of Lewis acid catalyst be used in this reaction? A3: The ketone product of the acylation, this compound, is a moderate Lewis base. It forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least a stoichiometric amount of the catalyst is required for the reaction to proceed to completion.[2][3]

Q4: Does polyacylation occur in this synthesis? A4: Polyacylation is not a significant side reaction in Friedel-Crafts acylation. The acyl group introduced onto the bromobenzene ring is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[3][7] This prevents the addition of a second acyl group.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No reaction or very low yield 1. Deactivated Substrate: Bromobenzene is a deactivated aromatic ring, making it less reactive in electrophilic aromatic substitution.[8] 2. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have degraded due to exposure to moisture. 3. Insufficient Catalyst Activity: Standard conditions may not be sufficient for the deactivated substrate.[8]1. Increase Reaction Temperature/Time: Carefully increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or GC. 2. Use Fresh Catalyst: Ensure the Lewis acid is anhydrous and freshly opened or properly stored. 3. Increase Catalyst Stoichiometry: Using a slight excess of the Lewis acid can help drive the reaction. 4. Switch to a More Powerful Catalyst: Consider using a stronger Lewis acid or a different catalytic system, such as triflic acid.[8]
Formation of Multiple Isomers 1. Ortho/Para Direction: The bromo group is an ortho-, para-directing group. The acylation will produce a mixture of this compound (ortho) and 4'-Bromovalerophenone (para).[9] 2. Steric Hindrance: The bulky acyl group generally favors substitution at the less sterically hindered para position, but some ortho-isomer is expected.[9]1. Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase regioselectivity, favoring the para isomer. 2. Purification: Use column chromatography or fractional distillation to separate the ortho- and para-isomers. Their different polarities and boiling points should allow for effective separation.
Difficult Product Isolation / Oily Product 1. Incomplete Quenching: The AlCl₃-ketone complex may not be fully hydrolyzed during the aqueous workup. 2. Presence of Isomers: The product is a mixture of isomers which can prevent crystallization, resulting in an oil.[9]1. Proper Workup: Ensure the reaction mixture is quenched by slowly adding it to a mixture of ice and concentrated HCl to fully break down the aluminum complexes.[9] 2. Purification: Isolate the desired isomer using column chromatography before attempting crystallization.

Quantitative Data Summary

The Friedel-Crafts acylation of bromobenzene yields a mixture of ortho- and para-isomers. The ratio is highly dependent on reaction conditions such as temperature, solvent, and catalyst. Due to steric hindrance from the bromine atom and the incoming acyl group, the para-isomer is typically the major product.

ProductIsomer PositionTypical Yield DistributionReference
This compoundorthoMinor Product[9]
4'-BromovalerophenoneparaMajor Product[9]

Note: A literature example of a similar reaction, the Friedel-Crafts acetylation of bromobenzene, reported a total product yield of 28.73% before purification of isomers.[9]

Reaction Pathway and Side Reactions

The diagram below illustrates the Friedel-Crafts acylation of bromobenzene, leading to the desired this compound and the primary side product, 4'-Bromovalerophenone.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Sigma Complexes (Intermediates) cluster_products Products Bromobenzene Bromobenzene SigmaOrtho Ortho Attack (Arenium Ion) Bromobenzene->SigmaOrtho + Acylium Ion SigmaPara Para Attack (Arenium Ion) Bromobenzene->SigmaPara + Acylium Ion ValerylChloride Valeryl Chloride AcyliumIon Acylium Ion (Electrophile) ValerylChloride->AcyliumIon + AlCl3 AlCl3_cat AlCl3 (Catalyst) AlCl3_cat->AcyliumIon AcyliumIon->SigmaOrtho AcyliumIon->SigmaPara ProductOrtho This compound (Desired Product) SigmaOrtho->ProductOrtho - H+ HCl_AlCl3 HCl + AlCl3 (regenerated) SigmaOrtho->HCl_AlCl3 ProductPara 4'-Bromovalerophenone (Side Product) SigmaPara->ProductPara - H+ SigmaPara->HCl_AlCl3

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Experimental Protocol: Synthesis of 2'-/4'-Bromovalerophenone

This protocol is a representative procedure for the Friedel-Crafts acylation of bromobenzene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene (anhydrous)

  • Valeryl Chloride (pentanoyl chloride)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler to vent HCl gas).

  • Initial Charge: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (e.g., 1.1 equivalents) to anhydrous dichloromethane in the flask.

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Reactant Addition: Add bromobenzene (1.0 equivalent) to the flask. Subsequently, add valeryl chloride (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle refluxing may be required if the reaction is sluggish.[9]

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[9] This step is highly exothermic and will evolve HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of 2'- and 4'-bromovalerophenone, can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to separate the isomers.

References

Technical Support Center: Synthesis of 2'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2'-Bromovalerophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are:

Q2: My Friedel-Crafts acylation reaction is resulting in a low yield. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation of bromobenzene are often due to the deactivating nature of the bromine substituent on the aromatic ring.[1] Other common causes include:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated.[1][2]

  • Insufficient Catalyst: Stoichiometric amounts of the Lewis acid are often required as the product can form a complex with the catalyst.[3]

  • Suboptimal Temperature: The reaction may require heating to proceed, but excessively high temperatures can lead to side reactions.[3]

  • Impure Reagents: The purity of bromobenzene, valeryl chloride, and the solvent is crucial.[2]

Q3: I am observing the formation of isomeric byproducts in my Friedel-Crafts acylation. How can I improve the selectivity for the 2'-bromo isomer?

A3: The bromine atom on bromobenzene is an ortho-, para-directing group, which can lead to the formation of 4'-Bromovalerophenone as the major isomer and this compound as a minor product.[4] To improve the yield of the desired 2'-isomer (ortho-position):

  • Choice of Lewis Acid: While AlCl₃ is common, exploring other Lewis acids might alter the ortho/para ratio.

  • Solvent Effects: The choice of solvent can influence regioselectivity. Non-polar solvents like carbon disulfide may favor the ortho-isomer in some cases.[3]

  • Temperature Control: Lowering the reaction temperature may influence the kinetic vs. thermodynamic product distribution.

Q4: During the alpha-bromination of valerophenone, I am getting a mixture of mono- and di-brominated products. How can I control this?

A4: The formation of multiple brominated products is a common issue.[5] To enhance the selectivity for mono-bromination:

  • Stoichiometry of Brominating Agent: Carefully control the molar ratio of the brominating agent (e.g., Br₂ or NBS) to the valerophenone. Use of a slight excess of the ketone may be beneficial.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.

  • Temperature Control: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.

Q5: What are the best practices for purifying this compound?

A5: Purification of the crude product is essential to remove unreacted starting materials, byproducts, and catalyst residues. Common purification techniques include:

  • Aqueous Work-up: After the reaction, the mixture is typically quenched with ice water and may require an acidic wash to remove the Lewis acid catalyst.[6] A wash with a reducing agent solution (e.g., sodium bisulfite) can be used to remove excess bromine.[7]

  • Extraction: The product is then extracted into an organic solvent.[6]

  • Chromatography: Column chromatography is often effective for separating the desired product from isomers and other impurities.[8]

  • Distillation: Vacuum distillation can be used to purify the final product.[6]

Troubleshooting Guides

Friedel-Crafts Acylation of Bromobenzene
Issue Potential Cause Troubleshooting Steps
Low or No Yield Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃) due to moisture.[1][2]Ensure all glassware is flame-dried, use anhydrous solvents, and use a fresh, unopened container of the Lewis acid. Consider using a stoichiometric amount or a slight excess of the catalyst.[3]
Deactivated aromatic ring (bromobenzene).[1]Increase the reaction temperature cautiously and/or extend the reaction time. Monitor the reaction progress by TLC or GC.[1]
Impure reagents.[2]Use freshly distilled bromobenzene and valeryl chloride.
Formation of Multiple Isomers (ortho and para) Bromine is an ortho, para-director.[4]Experiment with different Lewis acid catalysts and solvents to optimize the ortho/para ratio. Lowering the reaction temperature might also improve selectivity for the desired isomer.
Difficult Work-up (Emulsion Formation) Incomplete quenching of the Lewis acid.[3]Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and concentrated HCl.[3]
Alpha-Bromination of Valerophenone
Issue Potential Cause Troubleshooting Steps
Low or No Reaction Insufficient enol/enolate formation.[5]For acid-catalyzed reactions, ensure a strong acid catalyst (e.g., HBr in acetic acid) is used.[9]
Inactive brominating agent (e.g., old NBS).[5]Use a fresh bottle of the brominating agent.
Formation of Poly-brominated Products Excess brominating agent or high reaction rate.[5]Use a precise stoichiometry of the brominating agent. Add the brominating agent dropwise at a low temperature.
Side Reactions (e.g., ring bromination) Harsh reaction conditions.Use milder conditions, such as a less reactive brominating agent or lower temperatures.
Product Decomposition during Purification Product instability.[5]Keep the temperature low during work-up and purification. Purify the product promptly after the reaction.[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Bromobenzene with Valeryl Chloride

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene

  • Valeryl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of valeryl chloride (1.0 equivalent) and bromobenzene (1.0 equivalent) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[3]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: Alpha-Bromination of Valerophenone

Materials:

  • Valerophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Saturated Sodium Bisulfite Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve valerophenone (1.0 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the progress by TLC.[7]

  • Work-up: Pour the reaction mixture into a separatory funnel containing cold water and DCM.

  • Washing: Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by column chromatography or vacuum distillation to isolate the this compound.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Valeryl_Chloride Valeryl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Valeryl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex + Bromobenzene Bromobenzene Bromobenzene 2_Bromovalerophenone This compound Sigma_Complex->2_Bromovalerophenone - H⁺ Alpha_Bromination_Mechanism cluster_step1 Step 1: Enolization (Acid-Catalyzed) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Valerophenone Valerophenone Enol_Intermediate Enol Intermediate Valerophenone->Enol_Intermediate + H⁺, - H⁺ Brominated_Intermediate Brominated Intermediate Enol_Intermediate->Brominated_Intermediate + Br₂ Bromine Br₂ 2_Bromovalerophenone This compound Brominated_Intermediate->2_Bromovalerophenone - H⁺ Troubleshooting_Workflow start Low Yield of this compound synthesis_route Which synthesis route was used? start->synthesis_route fc_check Friedel-Crafts Acylation Troubleshooting synthesis_route->fc_check Friedel-Crafts bromo_check Alpha-Bromination Troubleshooting synthesis_route->bromo_check Bromination fc_catalyst Check Catalyst Activity & Stoichiometry fc_check->fc_catalyst bromo_reagent Check Brominating Agent & Stoichiometry bromo_check->bromo_reagent fc_conditions Optimize Temperature & Reaction Time fc_catalyst->fc_conditions end Yield Improved fc_conditions->end bromo_selectivity Control Reagent Addition & Temperature bromo_reagent->bromo_selectivity bromo_selectivity->end

References

Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of unreacted bromine from synthesis mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental work.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient amount of quenching agent.[1] 2. Degradation of the quenching agent solution.[1] 3. Poor mixing between the aqueous and organic phases.[1]1. Add more of the quenching solution (e.g., 10% aqueous sodium thiosulfate) in portions until the color disappears.[2] 2. Prepare a fresh solution of the quenching agent.[1] 3. Ensure vigorous stirring to maximize interfacial contact between the two layers.[2]
Formation of a fine white or yellow precipitate (elemental sulfur) during quenching with sodium thiosulfate (B1220275). The reaction mixture is acidic, causing the decomposition of sodium thiosulfate.[1][3]1. Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution.[3] 2. Use an alternative quenching agent such as sodium sulfite (B76179) or sodium bisulfite.[1] 3. If sulfur has already formed, it can often be removed by filtration through celite.[1]
The quenching reaction is violently exothermic and difficult to control. 1. The concentration of the quenching agent is too high.[1] 2. The quenching agent is being added too quickly.[1] 3. The reaction mixture is at an elevated temperature.[1]1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[1] 2. Add the quenching agent dropwise or in small portions with efficient stirring.[1][4] 3. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1][3]
Formation of an emulsion during aqueous workup. The densities of the organic and aqueous layers are similar, or surfactants are present.[3]1. Add brine (a saturated aqueous solution of sodium chloride) to increase the ionic strength and density of the aqueous layer.[3] 2. Add more of the organic solvent to dilute the organic layer.[3] 3. Gently swirl or rock the separatory funnel instead of vigorous shaking.[3] 4. In persistent cases, filtering the emulsified layer through a pad of Celite may help break the emulsion.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted bromine?

A1: The most common and effective method is chemical quenching using a reducing agent.[2] Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, sodium metabisulfite, and sodium sulfite.[2][5] These reagents react with bromine to form colorless and water-soluble bromide salts, which can then be easily removed during an aqueous workup.[6]

Q2: How can I tell when all the unreacted bromine has been removed?

A2: The visual disappearance of bromine's characteristic reddish-brown or yellow-orange color is the primary indicator that the quenching reaction is complete.[1] The organic layer should become colorless.[2] For quantitative assessment, particularly in drug development, analytical techniques such as HPLC or GC can be employed to detect trace amounts of residual bromine.[2]

Q3: Is it safe to remove unreacted bromine by evaporation?

A3: No, removing bromine by evaporation is not recommended.[5] Bromine has a relatively low boiling point (58.8 °C), but it is highly toxic and corrosive.[6] Attempting to evaporate it poses a significant inhalation hazard and risks co-evaporation of volatile products or solvents.[5] Chemical quenching is the safer and preferred method.[5]

Q4: Can I use sodium bicarbonate to quench excess bromine?

A4: Sodium bicarbonate is not an effective quenching agent for elemental bromine (Br₂).[2] Its primary role in the workup of bromination reactions is to neutralize acidic byproducts such as hydrogen bromide (HBr).[2] A reducing agent is necessary to remove excess bromine.[2]

Q5: What should I do with the waste generated from the quenching process?

A5: The aqueous waste containing bromide salts should be disposed of in accordance with your institution's hazardous waste disposal guidelines. Always consult your safety officer for specific instructions.

Experimental Protocols

Protocol 1: Quenching with Sodium Thiosulfate

This is a widely used and effective method for removing unreacted bromine.

  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to 0-5 °C in an ice-water bath.[1] This helps to control any potential exotherm during quenching.[1]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[3]

  • Add Quenching Solution: Slowly add the 10% sodium thiosulfate solution to the stirred reaction mixture.[3] Continue the addition until the reddish-brown color of the bromine disappears and the organic layer becomes colorless.[1]

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.[3]

  • Wash: Wash the organic layer sequentially with water and then with brine.[3]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and then remove the solvent under reduced pressure.[3]

Protocol 2: Quenching with Sodium Bisulfite/Metabisulfite

This method is a suitable alternative to sodium thiosulfate, especially if sulfur precipitation is a concern.

  • Cool the Reaction Mixture: Cool the reaction mixture in an ice bath.[3]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium bisulfite or sodium metabisulfite.[7]

  • Add Quenching Solution: Slowly add the quenching solution to the stirred reaction mixture until the bromine color is discharged.[3]

  • Aqueous Workup: Proceed with the standard aqueous workup as described in Protocol 1 (steps 4-6).[3]

Process Visualization

Bromine_Removal_Workflow cluster_reaction Reaction Completion cluster_quenching Quenching cluster_workup Aqueous Workup ReactionMixture Reaction Mixture (Contains Unreacted Br₂) QuenchingAgent Add Quenching Agent (e.g., 10% Na₂S₂O₃) ReactionMixture->QuenchingAgent Cool to 0-5 °C Stirring Vigorous Stirring QuenchingAgent->Stirring Colorless Mixture Becomes Colorless Stirring->Colorless Observe Color Change Separation Phase Separation (Separatory Funnel) Colorless->Separation Wash Wash Organic Layer (Water, Brine) Separation->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate PureProduct Isolated Product Concentrate->PureProduct

Caption: General experimental workflow for the removal of unreacted bromine.

Quenching_Agent_Selection Start Select Quenching Agent AcidSensitive Is the product acid-sensitive? Start->AcidSensitive SulfurPrecipitation Is sulfur precipitation a major concern? AcidSensitive->SulfurPrecipitation No Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) AcidSensitive->Na2S2O3 Yes SulfurPrecipitation->Na2S2O3 No NaHSO3 Sodium Bisulfite (NaHSO₃) SulfurPrecipitation->NaHSO3 Yes Neutralize Consider neutralizing mixture before quench Na2S2O3->Neutralize If acidic Na2SO3 Sodium Sulfite (Na₂SO₃) NaHSO3->Na2SO3 Alternative

Caption: Decision tree for selecting a suitable bromine quenching agent.

References

Technical Support Center: Stability and Storage of 2'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2'-Bromovalerophenone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure its long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is between 2°C and 8°C.[2] It is crucial to store the compound in a tightly sealed container, preferably made of amber glass with a PTFE-lined cap, to protect it from light and moisture.[2]

Q2: Is this compound sensitive to light or moisture?

Yes, this compound is sensitive to both light and moisture. Exposure to light, particularly UV radiation, can induce photochemical decomposition by cleaving the carbon-bromine bond, leading to the formation of radical intermediates and subsequent degradation products.[2] Moisture can lead to hydrolysis, which can alter the chemical properties of the compound.[2]

Q3: My this compound has turned yellow or brown. What is the cause of this discoloration?

Discoloration is a common indicator of decomposition.[2] The primary cause is often the liberation of hydrogen bromide (HBr), which is corrosive and can catalyze further degradation of the compound.[2] This process can be initiated by exposure to elevated temperatures, light, or moisture.[2]

Q4: What are the primary degradation pathways for this compound?

The main degradation pathways for α-bromo ketones like this compound include:

  • Dehydrobromination: The elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone. This can be promoted by heat or exposure to bases.[2]

  • Hydrolysis: Reaction with water, which can lead to the formation of 2'-hydroxyvalerophenone. This is more likely to occur in the presence of moisture and at a non-acidic pH.[2]

  • Photochemical Decomposition: Cleavage of the C-Br bond upon exposure to light, leading to radical-mediated side reactions.[2]

  • Polymerization/Resinification: Self-condensation or polymerization, which can be catalyzed by byproducts of decomposition like HBr, often observed as a darkening or solidification of the material.[2]

Q5: Can I use a stabilizer for this compound?

For some α-monohalogenated aliphatic ketones, the addition of a small amount of water (0.1% to 0.5% by weight) has been shown to inhibit decomposition and discoloration.[2] This may seem counterintuitive as the compound is sensitive to hydrolysis, but for certain compounds, a small amount of water can extend shelf life.[2] This method is most effective for freshly prepared and distilled ketones.[2] However, the suitability of this method for this compound should be experimentally verified.

Q6: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents and strong bases. Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) of the solid or solution Liberation of HBr due to exposure to light, heat, or moisture, leading to the formation of colored impurities.Store the compound in an amber, tightly sealed container at 2-8°C. If discoloration is minor, repurification by recrystallization or column chromatography may be possible. For significant degradation, it is best to use a fresh batch.
Presence of new spots on Thin Layer Chromatography (TLC) Compound degradation resulting in the formation of impurities such as the corresponding α,β-unsaturated ketone or α-hydroxy ketone.Confirm the identity of the impurities if possible (e.g., by LC-MS). Repurify the material if the impurity levels are unacceptable. Review storage conditions to prevent further degradation.
Low or inconsistent yields in reactions Degradation of the this compound starting material.Check the purity of the starting material before use via TLC, GC, or NMR. Use freshly opened or recently purified material for best results. Prepare solutions of this compound immediately before use.
Solidification or formation of a viscous oil Polymerization or resinification, often catalyzed by decomposition byproducts.This indicates significant degradation. The material is likely unsuitable for use and should be disposed of according to safety guidelines.

Data Presentation

The following table provides an example of data that could be generated from a 6-month accelerated stability study of this compound. Please note that this is a representative table, as extensive public stability data for this specific compound is not available.

Storage Condition Time Point Appearance Purity by HPLC (%) Major Degradant (%)
25°C / 60% RH 0 MonthsWhite to off-white solid99.5Not Detected
3 MonthsPale yellow solid98.20.8 (α,β-unsaturated ketone)
6 MonthsYellow solid96.51.9 (α,β-unsaturated ketone)
40°C / 75% RH 0 MonthsWhite to off-white solid99.5Not Detected
3 MonthsYellow solid95.12.5 (α,β-unsaturated ketone)
6 MonthsBrownish-yellow solid91.34.8 (α,β-unsaturated ketone)
Photostability (ICH Q1B) 1.2 million lux hoursYellowish solid97.01.5 (α,β-unsaturated ketone)

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector or Mass Spectrometer

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

  • Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method to quantify the parent compound and identify degradation products.

Visualizations

degradation_pathway A This compound B 2'-Hydroxyvalerophenone A->B Hydrolysis (H₂O) C 1-(2-bromophenyl)pent-1-en-1-one (α,β-unsaturated ketone) A->C Dehydrobromination (-HBr, Heat/Base) D Radical Intermediates A->D Photolysis (Light) E Polymerization/Resinification Products C->E Polymerization D->E Self-reaction

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Storage Issue Encountered (e.g., discoloration, impurity) check_storage Verify Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Tightly sealed container? start->check_storage correct_storage Correct Storage Conditions check_storage->correct_storage No assess_purity Assess Purity (TLC, HPLC, NMR) check_storage->assess_purity Yes correct_storage->assess_purity is_pure Is Purity Acceptable? assess_purity->is_pure use_material Use Material in Experiment is_pure->use_material Yes repurify Repurify Material (Recrystallization/Chromatography) is_pure->repurify Minor Impurities discard Discard and Use Fresh Batch is_pure->discard Significant Degradation repurify->assess_purity

References

Technical Support Center: 2'-Bromovalerophenone Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the safe handling and disposal of 2'-Bromovalerophenone waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS: 49851-31-2) is a valerophenone (B195941) derivative, appearing as a transparent, colorless or pale yellow oily liquid or a white to off-white crystalline powder.[1][2][3] It is classified as a halogenated organic compound. While one source states it is not a hazardous substance, it is generally considered to be extremely toxic and physiologically dangerous.[1][4] As an alpha-bromo ketone, it is likely a lachrymator (potent eye irritant) and a skin irritant.[5] Decomposition, which can be indicated by a color change or the release of a sharp, acrid odor, can produce hazardous gases like hydrogen bromide (HBr), carbon monoxide (CO), and carbon dioxide (CO2).[5][6][7]

Q2: What is the single most important rule for disposing of this compound waste?

A2: The most critical rule is segregation . This compound is a halogenated organic compound and its waste must be collected separately from non-halogenated organic waste streams.[6][8][9][10][11] Mixing these waste types complicates the disposal process and significantly increases costs, as halogenated waste requires specialized treatment like high-temperature incineration.[8]

Q3: Can I dispose of small amounts of this compound waste down the sink?

A3: No. Under no circumstances should any organic liquids, including solutions containing this compound, be disposed of down a sink or any other sewage drain.[11][12] This is prohibited by hazardous waste regulations.[8]

Q4: Is evaporation in a fume hood an acceptable disposal method?

A4: Evaporation is not an acceptable method for the disposal of bulk chemical waste.[11] While residual amounts of solvent may be left to evaporate from an empty container in a fume hood before the container is cleaned or discarded, the primary waste liquid must be collected for proper disposal.[10][11]

Q5: What is the recommended final disposal method for this type of waste?

A5: The primary and recommended method for the disposal of this compound and other halogenated organic wastes is high-temperature incineration performed by a licensed and certified hazardous waste disposal service.[6][9][13] These facilities have the necessary equipment, including high-efficiency scrubbers, to manage the hazardous byproducts of combustion.[13]

Summary of Chemical and Physical Properties

The table below summarizes the key quantitative data and physical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₃BrO[2][14][15]
Molecular Weight 241.12 g/mol [2][14][15]
Appearance Transparent colorless or pale yellow oily liquid / White to off-white crystalline powder[1][2]
Melting Point 46-49 °C[2]
Boiling Point ~290-298 °C[2]
Density ~1.31 g/cm³[1]
Water Solubility Insoluble / Limited solubility (31.97 mg/L at 25 °C)[1][7]
Solubility in Organic Solvents Soluble in methanol, chloroform, ethanol, isopropanol, hexane, ethyl acetate, dichloromethane, and acetone.[1][2]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides (e.g., HBr)[6][7]

Experimental Protocol: Waste Segregation and Collection

This protocol details the standard operating procedure for the collection of this compound waste in a laboratory setting.

Materials:

  • Designated, compatible, and leak-proof waste container with a screw-top cap (UN-approved).

  • "Halogenated Organic Waste" label.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Fume hood.

Procedure:

  • Prepare the Waste Container:

    • Obtain a clean, empty, and appropriate waste container. Ensure it is compatible with this compound and any solvents used.

    • Before adding any waste, affix a "Halogenated Organic Waste" label.[12]

    • Clearly write the full chemical name, "Waste this compound," and list any other solvents or reagents that will be added to the container. Do not use abbreviations or chemical formulas.[12]

  • Handle with Care:

    • All handling and transferring of this compound waste must be conducted within a well-ventilated chemical fume hood.[6]

    • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Collect Waste:

    • Carefully pour all liquid waste containing this compound into the designated container.

    • Collect any contaminated solid materials, such as gloves, filter paper, or pipette tips, in a separate, clearly labeled solid waste bag or container designated for halogenated waste.

  • Maintain the Container:

    • Keep the waste container securely closed with its screw-top cap at all times, except when actively adding waste.[12] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

    • Do not fill the container beyond 75-80% of its total volume to allow for expansion and prevent spills during transport.[10]

    • Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[6][12]

  • Arrange for Disposal:

    • Once the container is full, ensure the label is complete and accurate.

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection by a licensed waste disposal vendor.

Troubleshooting Guide

Issue 1: The this compound solution has turned yellow/brown and has a sharp smell.

  • Question: What does this color and odor change signify, and how should I handle the material?

  • Answer: This indicates decomposition of the alpha-bromo ketone, which is releasing hydrogen bromide (HBr) gas.[5] The material is now more hazardous due to the presence of this corrosive gas. Handle the container exclusively within a fume hood. Do not open it unnecessarily. The waste should be disposed of immediately following your institution's hazardous waste protocols, ensuring the container is properly labeled to indicate the potential for corrosive vapor.

Issue 2: I accidentally mixed a small amount of this compound waste into the non-halogenated waste container.

  • Question: Is the entire container of non-halogenated waste now considered halogenated?

  • Answer: Yes. Any mixture of non-halogenated solvents with a halogenated compound must be treated as halogenated waste.[12] Even low concentrations (e.g., >1000 ppm) can require the entire volume to be managed through the more expensive and complex halogenated waste stream.[8] You must immediately relabel the container as "Halogenated Organic Waste," list all components, and dispose of it accordingly.

Issue 3: My waste container for this compound is leaking or damaged.

  • Question: What is the safest way to manage a leaking container of hazardous waste?

  • Answer: Immediately address the situation to prevent a larger spill. Place the leaking container into a larger, compatible, and sealable secondary containment vessel (e.g., a high-density polyethylene (B3416737) drum). If a spill has occurred, use an appropriate chemical spill kit to absorb the material. All cleanup materials are also considered hazardous waste and must be disposed of in the halogenated waste stream. Report the incident to your EHS office immediately.

Visual Workflows

The following diagrams illustrate the key processes for managing this compound waste.

Caption: Experimental workflow for safe disposal of this compound waste.

Caption: Troubleshooting logic for common issues with chemical waste.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2'-Bromovalerophenone: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. For a key building block like 2'-Bromovalerophenone, accurate purity assessment is critical to ensure the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity analysis of this compound.

Data Presentation: A Comparative Overview

The selection of an analytical method for purity assessment is a critical decision, influenced by factors such as the physicochemical properties of the analyte and its potential impurities, the required accuracy and precision, and practical considerations like sample throughput and cost. While direct comparative data for a single batch of this compound is not publicly available, the following table provides an illustrative comparison based on the typical performance of each technique for similar aromatic ketones.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) Low ppm range~0.01%~0.1%
Limit of Quantitation (LOQ) Mid ppm range~0.03%~0.3%
Common Impurities Detected Volatile organic compounds, unreacted starting materials (e.g., valerophenone), and by-products of bromination.Less volatile by-products, isomers, and degradation products.A wide range of impurities with distinct proton signals, including structural isomers.
Analysis Time per Sample 20 - 40 minutes15 - 30 minutes5 - 15 minutes
Sample Preparation Dissolution in a volatile solvent.Dissolution in a suitable solvent, filtration.Precise weighing and dissolution in a deuterated solvent with an internal standard.
Key Advantages High sensitivity and specificity for volatile and semi-volatile impurities; provides structural information of impurities through mass spectra.Broad applicability to a wide range of compounds, including those that are not volatile or are thermally labile.Provides absolute purity without the need for a specific reference standard of the analyte; non-destructive.[1]
Key Disadvantages Not suitable for non-volatile or thermally labile compounds.Requires a reference standard for accurate quantification; detector response can vary between analyte and impurities.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide specific methodologies for the purity assessment of this compound using GC-MS, HPLC, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet.

  • Autosampler.

Reagents:

  • This compound sample.

  • GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Helium (carrier gas, 99.999% purity).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent to a final concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp at 25°C/min to 275°C (hold for 2 min).

    • Transfer Line Temperature: 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 amu.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. For higher accuracy, a calibration curve can be generated using a certified reference standard.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • This compound sample.

  • HPLC-grade Acetonitrile and Water.

  • Trifluoroacetic acid (TFA) or Formic acid (optional, for mobile phase modification).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may require optimization. A small amount of acid (e.g., 0.1% TFA) can be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound).

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is typically determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area. For more accurate results, an external standard calibration curve should be used.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[3][4]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • High-precision analytical balance.

Reagents:

  • This compound sample.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.

  • Internal Standard (IS): A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube and dissolve the sample and IS completely.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal recovery.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mandatory Visualization

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Calculate Purity identify->quantify

Caption: Workflow for GC-MS Purity Assessment of this compound.

Comparison of Analytical Techniques

Analytical_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_qnmr qNMR gcms_node Gas Chromatography-Mass Spectrometry gcms_adv Advantages: - High Sensitivity - Excellent for Volatiles - Structural Info (MS) gcms_node->gcms_adv gcms_dis Disadvantages: - Requires Volatility - Thermal Degradation Risk gcms_node->gcms_dis hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - Broad Applicability - No Volatility Needed - Good for Non-volatiles hplc_node->hplc_adv hplc_dis Disadvantages: - Needs Reference Standard - Variable Detector Response hplc_node->hplc_dis qnmr_node Quantitative NMR qnmr_adv Advantages: - Absolute Purity - No Reference Standard Needed - Non-destructive qnmr_node->qnmr_adv qnmr_dis Disadvantages: - Lower Sensitivity - Requires High-Field NMR qnmr_node->qnmr_dis

Caption: Comparison of GC-MS, HPLC, and qNMR for Purity Analysis.

References

Spectral Analysis of 2'-Bromovalerophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key chemical compounds is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2'-Bromovalerophenone, a notable precursor in synthetic organic chemistry. Due to the limited availability of experimentally derived public data, this guide utilizes predicted NMR data for this compound and compares it with experimental data for the isomeric 4'-Bromovalerophenone and the related compound 2'-Bromoacetophenone.

Executive Summary

This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound. A comparative analysis is conducted against the experimental NMR data of 4'-Bromovalerophenone and 2'-Bromoacetophenone to highlight the influence of the bromine substituent's position on the phenyl ring and the length of the acyl chain on the chemical shifts. Detailed experimental protocols for acquiring NMR data are also provided for reference.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside experimental data for 4'-Bromovalerophenone and 2'-Bromoacetophenone.

Table 1: ¹H NMR Spectral Data (Predicted for this compound, Experimental for comparison compounds)

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound (Predicted) CDCl₃7.62dd7.9, 1.2H-6'
7.42td7.5, 1.2H-4'
7.30td7.7, 1.8H-5'
7.23dd7.6, 1.8H-3'
2.95t7.3-CH₂-CO-
1.70sextet7.4-CH₂-CH₂-CO-
1.40sextet7.5-CH₂-CH₃
0.93t7.4-CH₃
4'-Bromovalerophenone CDCl₃7.85d8.6H-2', H-6'
7.62d8.6H-3', H-5'
2.92t7.3-CH₂-CO-
1.74sextet7.4-CH₂-CH₂-CO-
1.42sextet7.5-CH₂-CH₃
0.95t7.4-CH₃
2'-Bromoacetophenone CDCl₃7.62dd7.9, 1.2H-6'
7.39td7.5, 1.2H-4'
7.31td7.7, 1.8H-5'
7.20dd7.6, 1.8H-3'
2.67s--CH₃

Table 2: ¹³C NMR Spectral Data (Predicted for this compound, Experimental for comparison compounds)

CompoundSolventChemical Shift (δ) ppmAssignment
This compound (Predicted) CDCl₃202.1C=O
139.0C-1'
133.5C-6'
131.5C-4'
128.8C-3'
127.3C-5'
119.0C-2'
38.5-CH₂-CO-
26.5-CH₂-CH₂-CO-
22.4-CH₂-CH₃
13.9-CH₃
4'-Bromovalerophenone CDCl₃199.0C=O
135.8C-1'
131.9C-3', C-5'
129.8C-2', C-6'
128.3C-4'
38.6-CH₂-CO-
26.8-CH₂-CH₂-CO-
22.5-CH₂-CH₃
13.9-CH₃
2'-Bromoacetophenone CDCl₃199.2C=O
139.5C-1'
133.4C-6'
131.3C-4'
128.9C-3'
127.4C-5'
118.9C-2'
29.8-CH₃

Experimental Protocols

The following provides a general methodology for the acquisition of NMR spectra, applicable to the compounds discussed.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for calibration (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Parameters:

    • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: A range covering approximately -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 75, 100, or 125 MHz).

  • Parameters:

    • Pulse sequence: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

    • Relaxation delay (d1): 2-5 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: A range covering approximately 0 to 220 ppm.

Data Processing:

  • The raw free induction decay (FID) data is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the solvent peak or the internal standard (TMS).

  • Peak picking is performed to determine the chemical shifts of the signals.

  • Integration of the ¹H NMR signals is carried out to determine the relative ratios of the protons.

Visualization of this compound Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights key atoms for NMR correlation.

Caption: Chemical structure of this compound with key NMR-active nuclei highlighted.

Infrared Spectroscopic Analysis of 2'-Bromovalerophenone's Carbonyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy of the carbonyl group in 2'-Bromovalerophenone. By examining the effects of its chemical environment, we offer insights into its structural characterization, crucial for its application in pharmaceutical and chemical synthesis. This document presents a summary of expected vibrational frequencies, a detailed experimental protocol for acquiring IR spectra, and a logical diagram illustrating the factors influencing the carbonyl stretch.

Comparative Analysis of Carbonyl Stretching Frequencies

The position of the carbonyl (C=O) stretching vibration in an IR spectrum is highly sensitive to the molecular structure surrounding it. For ketones, this absorption is typically strong and found in the range of 1660-1770 cm⁻¹. The exact wavenumber is influenced by factors such as conjugation, ring strain, and the electronic effects of substituents.[1][2]

This compound, an aromatic ketone, is expected to exhibit a C=O stretching frequency characteristic of a ketone conjugated with a benzene (B151609) ring. Conjugation generally lowers the absorption frequency by about 20-30 cm⁻¹ compared to a saturated ketone (typically ~1715 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O double bond.[1][3] Therefore, the baseline for an aryl ketone like acetophenone (B1666503) is around 1690 cm⁻¹.[1]

The presence of a bromine atom at the ortho position on the phenyl ring introduces additional electronic and steric effects. Halogens are electron-withdrawing through the inductive effect, which would typically increase the C=O bond strength and shift the absorption to a higher wavenumber. However, the ortho-positioning of the bulky bromine atom can also introduce steric hindrance, potentially disrupting the planarity and conjugation of the carbonyl group with the aromatic ring. This steric inhibition of resonance would also lead to an increase in the C=O stretching frequency. Studies on ortho-substituted acetophenones have shown that ortho-bromination raises the C=O frequency.[4]

Based on these principles, the carbonyl stretching frequency of this compound is predicted to be slightly higher than that of an unsubstituted aromatic ketone. The following table provides a comparison with other representative ketones.

Compound NameStructureTypical C=O Stretching Frequency (cm⁻¹)Key Influencing Factors
Acetone (a simple aliphatic ketone)CH₃COCH₃~1715Saturated, no conjugation.[1][5]
Acetophenone (an aromatic ketone)C₆H₅COCH₃~1690Conjugation with the phenyl ring lowers the frequency.[1]
This compound Br-C₆H₄-CO(CH₂)₃CH₃ ~1695 - 1705 (Predicted) Conjugation with the phenyl ring (lowering effect) and the ortho-bromo substituent's inductive and steric effects (raising effect).
Cyclohexanone (a cyclic ketone)C₆H₁₀O~1715Six-membered ring, minimal ring strain.[1]
Cyclopentanone (a cyclic ketone)C₅H₈O~1750Increased ring strain in the five-membered ring raises the frequency.[1]

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized protocol for obtaining the IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a high-quality infrared spectrum of this compound, focusing on the carbonyl stretching region.

Materials:

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the crystal to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range to at least 4000-600 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to identify the key absorption bands.

    • Use the software's peak-picking tool to determine the exact wavenumber of the strong absorption band in the 1750-1650 cm⁻¹ region, which corresponds to the C=O stretch.

    • Label other significant peaks, such as C-H stretches from the alkyl chain and aromatic ring, and C=C stretches from the aromatic ring.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Factors Influencing the Carbonyl Stretch in this compound

The following diagram illustrates the interplay of electronic and steric factors that determine the final position of the carbonyl stretching frequency in the IR spectrum of this compound.

G Factors Influencing Carbonyl (C=O) Stretching Frequency in this compound cluster_electronic Electronic Effects cluster_steric Steric Effects Conjugation Conjugation Carbonyl Group (C=O) Carbonyl Group (C=O) Conjugation->Carbonyl Group (C=O) Weakens C=O bond Inductive Effect Inductive Effect Inductive Effect->Carbonyl Group (C=O) Strengthens C=O bond Steric Hindrance Steric Hindrance Steric Hindrance->Conjugation Inhibits Resonance IR Frequency IR Frequency Carbonyl Group (C=O)->IR Frequency Determines Position

References

A Comparative Analysis of the Reactivity of 2'-Bromovalerophenone and 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the chemical reactivity of 2'-Bromovalerophenone and 4'-Bromovalerophenone for researchers, scientists, and professionals in drug development. The distinct positioning of the bromine atom in these two isomers fundamentally dictates their chemical behavior, influencing their roles as intermediates in organic synthesis. This document outlines their key differences, supported by physicochemical data and experimental protocols.

Introduction: Structural and Electronic Differences

The reactivity of this compound and 4'-Bromovalerophenone is primarily governed by the location of the bromine substituent. In This compound (also known as α-bromovalerophenone), the bromine is attached to the carbon alpha to the carbonyl group. This position renders the compound highly reactive towards nucleophilic substitution and elimination reactions.[1] Conversely, 4'-Bromovalerophenone has the bromine atom substituted on the phenyl ring at the para position relative to the pentanoyl group.[2][3] This placement makes it a valuable substrate for cross-coupling reactions while electronically influencing the reactivity of the ketone.[2]

The core distinction lies in the primary site of reaction: the aliphatic chain in the 2'-isomer versus the aromatic ring in the 4'-isomer.

G cluster_0 Reactivity Comparison Start Bromovalerophenone Isomers TwoPrime This compound (α-Bromoketone) Start->TwoPrime FourPrime 4'-Bromovalerophenone (Aryl Halide) Start->FourPrime Reactivity2 Primary Reactivity at α-Carbon TwoPrime->Reactivity2 Reactivity4 Primary Reactivity at Aryl-Br Bond & Carbonyl Group FourPrime->Reactivity4 Rxn2 • Nucleophilic Substitution (e.g., amination) • Elimination Reactions • Favorskii Rearrangement Reactivity2->Rxn2 Rxn4 • Cross-Coupling (e.g., Suzuki, Heck) • Nucleophilic Addition to Carbonyl • Grignard Reagent Formation Reactivity4->Rxn4 Effect2 Br is a leaving group; α-proton is acidic Rxn2->Effect2 Effect4 Br is a handle for C-C bond formation; Electronically influences ring & carbonyl Rxn4->Effect4

Caption: Logical flow comparing the primary reactivity pathways of the two isomers.

Physicochemical Properties

The physical properties of the two isomers are distinct, reflecting their different structures. These properties are crucial for handling, storage, and reaction setup.

PropertyThis compound4'-Bromovalerophenone
CAS Number 49851-31-2[4]7295-44-5[5][6]
Molecular Formula C₁₁H₁₃BrO[7]C₁₁H₁₃BrO[6][]
Molecular Weight 241.12 g/mol [7]241.12 g/mol [6][]
Appearance Clear colourless or pale yellow oily liquid[4]Yellow or tan crystalline solid/powder[2][5]
Melting Point 58.78 °C (Note: another source states 46-49°C[1])34-36 °C[3][6]
Boiling Point 290.3 °C (Note: another source states 282.27°C[4])168-169 °C at 20 mmHg[3][6]
Solubility Soluble in most organic solvents; insoluble in water[4]Sparingly soluble in Chloroform, Ethyl Acetate[3]

Comparative Reactivity

Reactivity of this compound

As an α-bromoketone, this compound's chemistry is dominated by the two functional groups in close proximity. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack.

  • Nucleophilic Substitution: This is the most common reaction type. The compound readily reacts with nucleophiles (e.g., amines, thiols, cyanides) to displace the bromide ion. This reactivity is harnessed in the synthesis of various pharmaceutical agents, including α-PVP (alpha-pyrrolidinopentiophenone), a potent stimulant.[9]

  • Acidity of α-Proton: The electron-withdrawing effect of both the carbonyl group and the bromine atom makes the single proton on the α-carbon acidic, facilitating enolate formation. This can lead to subsequent reactions like elimination or rearrangements.

  • Carbonyl Group Reactions: The ketone functionality can undergo typical reactions such as the formation of imines, oximes, and addition of Grignard reagents.

Reactivity of 4'-Bromovalerophenone

In this isomer, the bromine atom is attached to the aromatic ring, making it relatively inert to simple nucleophilic substitution. Its reactivity profile is characteristic of an aryl halide and an aromatic ketone.

  • Palladium-Catalyzed Cross-Coupling: The aryl-bromide bond is a key functional handle for forming new carbon-carbon or carbon-heteroatom bonds. It is an excellent substrate for reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the elaboration of the aromatic core.[2]

  • Electronic Effects: The bromine atom influences the reactivity of the aromatic ring and the carbonyl group. As a halogen, it is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to competing inductive withdrawal (-I) and resonance donation (+M) effects.[10] The electron-withdrawing nature of the bromine slightly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted valerophenone (B195941).

  • Carbonyl Group Reactions: Similar to its isomer, the ketone can be reduced to an alcohol or react with nucleophiles.[2] It is also noted as an inhibitor of the enzyme carbonyl reductase.[3][5]

Experimental Protocols

Synthesis of 4'-Bromovalerophenone via Friedel-Crafts Acylation

This protocol describes a common method for synthesizing aryl ketones.

G Start Start Materials: - Bromobenzene (B47551) - Valeryl Chloride - AlCl₃ (Lewis Acid) Mix Combine Bromobenzene and Valeryl Chloride in a suitable solvent (e.g., CH₂Cl₂). Start->Mix 1. Cool Cool the mixture in an ice bath (0 °C). Mix->Cool 2. AddCat Slowly add AlCl₃ portion-wise. (Exothermic reaction) Cool->AddCat 3. React Stir at room temperature until reaction completion (Monitor by TLC). AddCat->React 4. Quench Carefully pour the reaction mixture into ice-cold dilute HCl (aq) to quench. React->Quench 5. Extract Perform liquid-liquid extraction with an organic solvent (e.g., Ethyl Acetate). Quench->Extract 6. Wash Wash the organic layer with saturated NaHCO₃ (aq) and brine. Extract->Wash 7. Dry Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Wash->Dry 8. Purify Purify the crude product by column chromatography or recrystallization. Dry->Purify 9. End Final Product: 4'-Bromovalerophenone Purify->End 10.

Caption: Experimental workflow for the synthesis of 4'-Bromovalerophenone.

Methodology:

  • Reaction Setup: To a solution of bromobenzene (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere, add valeryl chloride (1.1 eq.).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the solution over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization to yield 4'-Bromovalerophenone.[2]

Nucleophilic Substitution on this compound (General Protocol)

This protocol outlines a general procedure for the synthesis of α-amino ketones, key intermediates for various bioactive molecules.[9]

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) (CH₃CN) or dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Nucleophile Addition: Add a primary or secondary amine (e.g., pyrrolidine, 2.2 eq.) to the solution. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to scavenge the HBr byproduct.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter off any solid byproducts. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude α-amino ketone can be purified by column chromatography or by forming a hydrochloride salt.

Conclusion

The reactivities of this compound and 4'-Bromovalerophenone are starkly different and non-interchangeable in synthetic planning. This compound is an alkylating agent, ideal for introducing the valerophenone moiety via nucleophilic substitution at the α-carbon. In contrast, 4'-Bromovalerophenone serves as a stable building block where the bromine atom acts as a versatile functional handle for advanced modifications of the aromatic ring through cross-coupling chemistry. A thorough understanding of these differences is essential for the efficient design and execution of synthetic routes in pharmaceutical and chemical research.

References

A Comparative Guide to Analytical Techniques for the Identification of 2'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and forensic science, the accurate identification and characterization of chemical compounds are paramount. 2'-Bromovalerophenone, an aromatic ketone, serves as a key intermediate in the synthesis of various compounds. This guide provides a comparative analysis of three common analytical techniques for its identification: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols for each method and present a quantitative comparison to aid in the selection of the most appropriate technique for your analytical needs.

Thin Layer Chromatography (TLC): A Rapid Screening Method

Thin Layer Chromatography is a widely used, simple, and rapid technique for the qualitative analysis of organic compounds.[1] It operates on the principle of separating components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[2]

Experimental Protocol: TLC of this compound

This protocol is adapted from the analysis of the structurally isomeric α-bromovalerophenone.[3]

  • Sample Preparation: Dissolve a small, weighed sample of this compound in methanol (B129727) to achieve a concentration of approximately 1 mg/mL.[3] Prepare a standard sample solution of a known this compound reference standard at the same concentration.

  • TLC Plate: Use a Merck TLC Silica (B1680970) gel 60 F254 plate.

  • Spotting: Using a capillary tube, apply small spots of both the sample and standard solutions onto the starting line of the TLC plate.

  • Development: Place the spotted TLC plate in a chromatography chamber saturated with one of the following solvent systems:

    • Xylene

    • Petroleum ether (80-110°C fraction) – diethyl ether (4:1)

    • Octane – benzene (B151609) (5:1)[3] Allow the solvent front to ascend near the top of the plate.

  • Visualization: After development, remove the plate from the chamber and dry it. Visualize the separated spots under UV light at 254 nm and 312 nm.[3][4] Aromatic compounds like this compound will appear as dark spots on the fluorescent background.[4]

  • Rf Value Calculation: Calculate the Retention factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_results Results Sample_Prep Sample Dissolution (in Methanol) Spotting Spotting on Silica Gel Plate Sample_Prep->Spotting Standard_Prep Standard Dissolution (in Methanol) Standard_Prep->Spotting Development Development in Solvent Chamber Spotting->Development Visualization Visualization (UV Light) Development->Visualization Rf_Calculation Rf Value Calculation Visualization->Rf_Calculation Identification Identification by Rf Comparison Rf_Calculation->Identification

TLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compound Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is ideal for the analysis of volatile and thermally stable compounds like this compound.[7]

Experimental Protocol: GC-MS of this compound

This protocol is based on the analysis of α-bromovalerophenone.[8]

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable volatile solvent like methanol or ethyl acetate (B1210297) to a final concentration of 1 mg/mL. For quantitative analysis, prepare a series of calibration standards.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Shimadzu GC 2010 Pro AF or equivalent.[8]

    • Injector: Split/splitless injector with a split ratio of 20:1.

    • Injection Volume: 1 µL.

    • Column: Rxi-5-MS (30.0 m x 0.250 mm x 0.25 µm) or similar.[8]

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[8]

    • Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), then ramp at 25°C/min to 275°C (hold for 2 min).[8]

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode.

  • Data Analysis: Identify this compound by its characteristic retention time and mass spectrum.

GCMS_Workflow cluster_prep Preparation cluster_gcms GC-MS Analysis cluster_results Results Sample_Prep Sample Dissolution (in Volatile Solvent) Injection Injection into GC Sample_Prep->Injection Separation Separation in Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

GC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.[9]

Experimental Protocol: HPLC of this compound

This protocol is adapted from a validated method for the analysis of bromophenolic compounds.[10][11]

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this, prepare a series of calibration standards.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1100 HPLC or equivalent.[10]

    • Column: Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or similar.[10]

    • Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B).[10]

    • Gradient Program: Start at 2% B, increase to 20% B in 0.1 min, then to 50% B in 15 min, and to 70% B in another 20 min.[10]

    • Flow Rate: 0.25 mL/min.[11]

    • Column Temperature: 30°C.[11]

    • Detector: Diode Array Detector (DAD) set at 210 nm.[11]

    • Injection Volume: 5 µL.[11]

  • Data Analysis: Identify this compound by its characteristic retention time and UV spectrum.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_results Results Sample_Prep Sample Dissolution (in Methanol) Injection Injection into HPLC Sample_Prep->Injection Separation Separation in C8 Column Injection->Separation Detection UV Detection (DAD) Separation->Detection Data_Analysis Data Analysis (Retention Time & UV Spectrum) Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

HPLC Experimental Workflow

Comparative Performance Data

The following table summarizes the key performance parameters for the identification of bromovalerophenone isomers using TLC, GC-MS, and an adaptable HPLC method. Note that the data for TLC and GC-MS are for the α-isomer, which is expected to have very similar chromatographic behavior to the 2'-isomer.

ParameterThin Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Differential partitioning between a solid stationary phase and a liquid mobile phase.[2]Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[6]Separation of compounds in a liquid mobile phase followed by UV detection.[9]
Typical Stationary Phase Silica Gel[2]Fused silica capillary column (e.g., Rxi-5-MS)Reversed-phase C8
Typical Mobile Phase Xylene, Petroleum ether/diethyl ether, Octane/benzene[3]Inert gas (e.g., Helium)[8]Acetonitrile/water gradient
Reported Rf Value 0.62 (Xylene), 0.50 (Petroleum ether/diethyl ether 4:1), 0.31 (Octane/benzene 5:1)[3]N/AN/A
Reported Retention Time N/A7.299 min[3]Method dependent
Detection Method UV light (254/312 nm)[3]Mass Spectrometry (EI)UV-Vis (DAD)
Analysis Time Short (minutes)Moderate (minutes)Moderate to long (minutes)
Cost LowHighHigh
Quantitative Capability Semi-quantitative[12]ExcellentExcellent
Primary Application Rapid qualitative screening, reaction monitoring.[13]Identification and quantification of volatile and semi-volatile compounds.[7]Identification and quantification of non-volatile or thermally labile compounds.[9]

*Data for α-bromovalerophenone[3]

Conclusion

The choice of analytical technique for the identification of this compound depends on the specific requirements of the analysis.

  • TLC is an excellent, cost-effective choice for rapid qualitative screening, such as monitoring the progress of a chemical reaction or quickly checking the purity of a sample.[14]

  • GC-MS provides high sensitivity and specificity for the identification and quantification of volatile compounds like this compound, making it a powerful tool for detailed analysis and impurity profiling.[6]

  • HPLC offers great versatility for a wide range of compounds and is particularly well-suited for non-volatile or thermally unstable analytes, providing robust quantitative data.[9]

For comprehensive characterization, a combination of these techniques is often employed. For instance, TLC can be used for initial screening, followed by GC-MS or HPLC for confirmation and quantification. By understanding the principles, protocols, and performance characteristics of each method, researchers can make informed decisions to achieve their analytical goals efficiently and accurately.

References

X-ray fluorescence spectral analysis of α-bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Analysis of α-Bromovalerophenone: XRF vs. Chromatographic Methods

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of intermediates like α-bromovalerophenone is critical. This guide provides a comparative overview of X-ray Fluorescence (XRF) spectroscopy against two common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data to aid in selecting the most suitable analytical method for your research needs.

Data Presentation

The following table summarizes the key quantitative performance characteristics of XRF, GC-MS, and HPLC for the analysis of α-bromovalerophenone and similar halogenated organic compounds. It is important to note that performance metrics can vary based on the specific instrumentation, sample matrix, and method validation.

ParameterX-ray Fluorescence (XRF)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Analyte Bromine (as a proxy for α-bromovalerophenone)α-Bromovalerophenoneα-Bromovalerophenone / Bromophenolic compounds
Principle of Detection Elemental composition (detection of bromine)Mass-to-charge ratio of fragmented ionsUV absorbance of the analyte
Limit of Detection (LOD) ~1-10 ppm for Bromine in organic matrices[1][2]~0.5 ng/mL[3]< 0.04 µg/mL (for similar bromophenols)[4][5]
Limit of Quantitation (LOQ) ~3-30 ppm for Bromine in organic matrices~1.5 ng/mL< 0.12 µg/mL (for similar bromophenols)[4][5]
Linearity (R²)
> 0.99> 0.99> 0.999[4][5]
Precision (RSD) Typically < 5%< 15%Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[4][5]
Accuracy (Recovery) Matrix dependent, typically 90-110%80-120%95-105%[4][5]
Analysis Time per Sample < 5 minutes10-30 minutes15-30 minutes
Sample Preparation Minimal (direct analysis of solid or liquid)[1][6]Derivatization may be required, solvent extractionSolvent extraction and filtration
Destructive/Non-destructive Non-destructive[6][7]DestructiveDestructive

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample types.

X-ray Fluorescence (XRF) Spectroscopy

XRF offers a rapid and non-destructive method for elemental analysis, making it suitable for screening and quantification of bromine in α-bromovalerophenone.

Instrumentation:

  • An Energy Dispersive X-ray Fluorescence (EDXRF) spectrometer equipped with a rhodium or silver anode X-ray tube and a silicon drift detector.

Sample Preparation:

  • Liquid Samples: Pipette approximately 5 mL of the liquid sample directly into a disposable XRF sample cup fitted with a thin-film support (e.g., Mylar or polypropylene).

  • Solid Samples: Press the powdered sample into a pellet using a hydraulic press. Alternatively, place the powder directly into a sample cup.

Analytical Procedure:

  • Place the prepared sample into the spectrometer's analysis chamber.

  • Expose the sample to an X-ray beam (e.g., 40-50 kV, 20-40 µA) for a pre-determined time (e.g., 180-300 seconds).

  • Acquire the X-ray fluorescence spectrum.

  • Identify and quantify the bromine Kα peak at approximately 11.9 keV.

  • Use a calibration curve prepared from standards of known bromine concentration in a similar matrix to determine the concentration of bromine in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like α-bromovalerophenone.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the α-bromovalerophenone sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • An internal standard may be added to all samples and standards to improve quantitative accuracy.

Analytical Procedure:

  • Set the GC oven temperature program (e.g., initial temperature of 100°C for 1 min, ramp at 25°C/min to 275°C, hold for 2 min).

  • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

  • Use helium as the carrier gas at a constant flow rate of 1.2 mL/min.

  • Inject 1 µL of the sample or standard into the GC.

  • Acquire mass spectra in full scan mode (e.g., m/z 40-400) or selected ion monitoring (SIM) mode for higher sensitivity.

  • Identify α-bromovalerophenone based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area and comparing it to the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC analysis.

Instrumentation:

  • A high-performance liquid chromatograph equipped with a UV-Vis detector.

  • A reverse-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Sample Preparation:

  • Prepare a stock solution of α-bromovalerophenone in the mobile phase or a compatible solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all samples and standards through a 0.45 µm syringe filter before analysis.

Analytical Procedure:

  • Set the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid).

  • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Set the UV detector to monitor at a wavelength where α-bromovalerophenone has maximum absorbance (e.g., 254 nm).

  • Inject 10-20 µL of the sample or standard into the HPLC system.

  • Identify α-bromovalerophenone based on its retention time.

  • Quantify the analyte by integrating the peak area and comparing it to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for XRF analysis and a logical comparison of the three analytical techniques.

XRF_Workflow cluster_prep Sample Preparation cluster_analysis XRF Analysis cluster_data Data Processing Liquid Liquid Sample Cup Place in XRF Sample Cup Liquid->Cup Solid Solid Sample Pellet Press into Pellet Solid->Pellet Spectrometer Place in Spectrometer Cup->Spectrometer Pellet->Spectrometer Expose Expose to X-rays Spectrometer->Expose Acquire Acquire Spectrum Expose->Acquire Identify Identify Bromine Peak Acquire->Identify Quantify Quantify Concentration Identify->Quantify Result Report Result Quantify->Result

Caption: Experimental workflow for the XRF analysis of α-bromovalerophenone.

Technique_Comparison cluster_XRF X-ray Fluorescence (XRF) cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) cluster_HPLC High-Performance Liquid Chromatography (HPLC) XRF_Principle Elemental Analysis (Bromine) XRF_Adv Advantages: - Rapid - Non-destructive - Minimal sample prep XRF_Disadv Disadvantages: - Indirect analysis of compound - Lower sensitivity than MS - Matrix effects GCMS_Principle Separation by Volatility, Detection by Mass GCMS_Adv Advantages: - High sensitivity and selectivity - Structural information - Well-established libraries GCMS_Disadv Disadvantages: - Destructive - Requires volatile/thermostable analyte - More complex sample prep HPLC_Principle Separation by Polarity, UV Detection HPLC_Adv Advantages: - Wide applicability (non-volatile compounds) - High precision and accuracy - Robust and reliable HPLC_Disadv Disadvantages: - Destructive - Lower sensitivity than MS - Solvent consumption Analyte α-Bromovalerophenone Analysis Analyte->XRF_Principle Screening/Quantification Analyte->GCMS_Principle Separation/Quantification/Identification Analyte->HPLC_Principle Separation/Quantification

Caption: Logical comparison of XRF, GC-MS, and HPLC for α-bromovalerophenone analysis.

References

A Comparative Guide to the Quantitative Analysis of α-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of α-bromovalerophenone, a key intermediate in the synthesis of various pharmaceuticals, is paramount. This guide provides a comparative overview of the principal analytical methods for its quantitative analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry. The performance of each method is evaluated based on available experimental data and established analytical principles.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of α-bromovalerophenone depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and a proposed Iodometric Titration method.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Iodometric Titration
Principle Separation of volatile compounds followed by detection based on the ionization of the analyte in a hydrogen-air flame.Separation of compounds in a liquid mobile phase passing through a solid stationary phase, with detection by UV absorbance.Reaction of the α-bromo group with iodide to liberate iodine, which is then titrated with a standard thiosulfate (B1220275) solution.
Linearity (R²) > 0.99 (Assumed)≥ 0.999[1][2]Not Applicable (Direct Stoichiometric Reaction)
Accuracy (% Recovery) High (typically 98-102%)98.0% - 102.0%[1][2]High (typically >99%)
Precision (% RSD)
- Repeatability≤ 2% (Typical)≤ 6.28%[1][2]≤ 1% (Typical)
- Intermediate Precision≤ 5% (Typical)≤ 5.21%[1][2]≤ 2% (Typical)
Limit of Detection (LOD) Low (ng/mL range)< 0.04 µg/mL[1][2]Higher (mg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)< 0.12 µg/mL[1][2]Higher (mg/mL range)
Selectivity HighHighModerate (Prone to interference from other oxidizing agents)
Throughput High (with autosampler)High (with autosampler)Low to Moderate
Instrumentation Cost Moderate to HighModerate to HighLow
Sample Preparation Simple dilutionSimple dilutionSimple dilution, requires reagent preparation

Note: Quantitative performance data for HPLC-UV is based on a validated method for structurally similar bromophenolic compounds, as direct validated data for α-bromovalerophenone was not available in the reviewed literature. Performance of GC-FID and Iodometric Titration are based on established principles and typical validation results for these techniques.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and general analytical principles and should be validated in the user's laboratory for their specific application.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine analysis of α-bromovalerophenone, offering high sensitivity and selectivity.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: Rxi-5-MS (30.0 m x 0.250 mm x 0.25 µm) or equivalent.

Reagents:

  • Methanol, analytical grade.

  • Helium, high purity.

  • Hydrogen, high purity.

  • Air, purified.

  • α-Bromovalerophenone reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of α-bromovalerophenone in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample containing α-bromovalerophenone and dissolve it in a known volume of methanol.

  • Chromatographic Conditions:

    • Injector Temperature: 270 °C

    • Injection Mode: Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C (hold for 1 min), then ramp at 25 °C/min to 275 °C (hold for 2 min).

    • Detector Temperature: 280 °C

    • Hydrogen Flow Rate: 40 mL/min

    • Air Flow Rate: 400 mL/min

  • Analysis: Inject the standard solutions and the sample solution into the GC.

  • Quantification: Construct a calibration curve by plotting the peak area of α-bromovalerophenone against the concentration of the standards. Determine the concentration of α-bromovalerophenone in the sample from the calibration curve.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

This method provides excellent separation and quantification capabilities, particularly for samples in complex matrices. The following protocol is adapted from a validated method for similar bromophenolic compounds.[1][2]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • α-Bromovalerophenone reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% TFA.

  • Standard Preparation: Prepare a stock solution of α-bromovalerophenone in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by measuring the UV spectrum of α-bromovalerophenone (a wavelength around 245 nm is expected based on the phenyl ketone chromophore).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration of α-bromovalerophenone in the sample using the calibration curve.

Iodometric Titration

This classical chemical method offers a cost-effective alternative for the quantification of α-bromovalerophenone, particularly for bulk analysis where high throughput is not a primary concern.

Principle: The α-bromo group reacts with an excess of iodide (I⁻) to liberate molecular iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.

Reactions:

  • R-CO-CH(Br)-R' + 2I⁻ → R-CO-CH₂-R' + I₂ + Br⁻

  • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Instrumentation:

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Pipettes

  • Analytical balance

Reagents:

  • Potassium iodide (KI), analytical grade.

  • Sodium thiosulfate (Na₂S₂O₃·5H₂O), analytical grade.

  • Starch indicator solution (1%).

  • Acetone or other suitable solvent for α-bromovalerophenone.

  • Standard potassium iodate (B108269) (KIO₃) for standardization of the thiosulfate solution.

  • Sulfuric acid (H₂SO₄), dilute solution.

Procedure:

  • Standardization of Sodium Thiosulfate Solution:

    • Accurately weigh a known amount of primary standard potassium iodate and dissolve it in deionized water.

    • Add an excess of potassium iodide and sulfuric acid.

    • Titrate the liberated iodine with the sodium thiosulfate solution until the solution becomes pale yellow.

    • Add a few drops of starch indicator (the solution will turn blue-black) and continue the titration until the blue color disappears.

    • Calculate the exact molarity of the sodium thiosulfate solution.

  • Sample Analysis:

    • Accurately weigh a sample containing α-bromovalerophenone and dissolve it in a suitable solvent (e.g., acetone).

    • Add an excess of potassium iodide solution.

    • Allow the reaction to proceed in a stoppered flask for a defined period (e.g., 15-30 minutes) in the dark.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution as described above.

  • Calculation: Calculate the amount of α-bromovalerophenone in the sample based on the stoichiometry of the reactions and the volume of titrant used.

Visualizations

The following diagrams illustrate the workflows of the described analytical methods.

Analytical_Workflow cluster_GC Gas Chromatography (GC-FID) cluster_HPLC High-Performance Liquid Chromatography (HPLC-UV) cluster_Titration Iodometric Titration GC_Sample Sample Preparation (Dilution in Methanol) GC_Injection Injection GC_Sample->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Quantification Quantification (Calibration Curve) GC_Detection->GC_Quantification HPLC_Sample Sample Preparation (Dilution in Mobile Phase) HPLC_Injection Injection HPLC_Sample->HPLC_Injection HPLC_Separation HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Quantification Quantification (Calibration Curve) HPLC_Detection->HPLC_Quantification Titr_Sample Sample Preparation (Dissolution) Titr_Reaction Reaction with KI Titr_Sample->Titr_Reaction Titr_Titration Titration with Na2S2O3 Titr_Reaction->Titr_Titration Titr_Endpoint Endpoint Detection (Starch Indicator) Titr_Titration->Titr_Endpoint Titr_Calculation Calculation Titr_Endpoint->Titr_Calculation

Caption: Workflow diagram for the quantitative analysis of α-bromovalerophenone.

Signaling_Pathway cluster_Principle Analytical Principles GC_Principle Gas Chromatography (Volatility & Polarity) HPLC_Principle Liquid Chromatography (Polarity & Partitioning) Titr_Principle Titrimetry (Stoichiometric Reaction) Analyte α-Bromovalerophenone Analyte->GC_Principle Volatilization Analyte->HPLC_Principle Dissolution Analyte->Titr_Principle Chemical Reaction

Caption: Logical relationship of analytical principles for α-bromovalerophenone.

References

A Comparative Spectroscopic Guide to Differentiating Isomers of Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomers is a cornerstone of chemical synthesis and pharmaceutical development. Positional and structural isomers often exhibit distinct pharmacological and toxicological profiles, making their unambiguous differentiation critical. This guide provides a comparative analysis of spectroscopic data for key isomers of bromovalerophenone, a compound relevant in organic synthesis.[1] Due to their identical molecular weight and formula (C₁₁H₁₃BrO), distinguishing between these isomers requires a multi-faceted spectroscopic approach.[1]

This document summarizes quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides generalized experimental protocols, and presents a logical workflow for isomer identification. The primary isomers discussed include those with bromine substitution on the phenyl ring (4'-, 3'-, and 2'-bromovalerophenone) and on the alkyl chain (α-bromovalerophenone).[1]

Comparative Spectral Data

The subtle differences in the chemical environment of each isomer result in unique spectral fingerprints. The following tables compile available spectroscopic data to highlight these key distinctions.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

IsomerAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Key Differentiating Features
4'-Bromovalerophenone ~7.8 (d, 2H), ~7.6 (d, 2H)~2.9 (t, 2H), ~1.7 (sext, 2H), ~1.4 (sext, 2H), ~0.9 (t, 3H)Symmetrical AA'BB' pattern (two doublets) in the aromatic region.[2][3]
3'-Bromovalerophenone Complex multiplet (~7.9-7.3)Similar to 4'-isomerAsymmetrical, complex splitting pattern in the aromatic region.[3]
This compound Complex multiplet (~7.6-7.3)Similar to 4'-isomerAsymmetrical, complex splitting pattern in the aromatic region, distinct from the 3'-isomer.[3]
α-Bromovalerophenone ~8.0 (m, 2H), ~7.5 (m, 3H)~5.2 (t, 1H), ~2.2 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H)A single triplet at ~5.2 ppm for the proton alpha to the bromine and carbonyl group. Aromatic region shows a typical monosubstituted benzene (B151609) pattern.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

IsomerCarbonyl Carbon (C=O) (δ, ppm)Aromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
4'-Bromovalerophenone ~199.0~135.7, 131.9, 129.8, 128.4~38.5, 30.0, 22.5, 14.0[2]
3'-Bromovalerophenone ~198.5~138.9, 134.5, 131.3, 130.2, 126.8, 122.9Similar to 4'-isomer
This compound ~202.0~139.5, 133.5, 131.5, 129.0, 127.5, 119.0Similar to 4'-isomer
α-Bromovalerophenone ~195.0~135.0, 133.8, 129.0, 128.8~45.0, 35.0, 20.0, 13.8

Table 3: IR and Mass Spectrometry Data Comparison

IsomerIR C=O Stretch (cm⁻¹)Mass Spec (EI, 70 eV) - Key Fragments (m/z)
4'-Bromovalerophenone ~1685240/242 (M+), 183/185 ([M-C₄H₉]⁺), 155/157
3'-Bromovalerophenone ~1687240/242 (M+), 183/185 ([M-C₄H₉]⁺), 155/157
This compound ~1690240/242 (M+), 183/185 ([M-C₄H₉]⁺), 155/157
α-Bromovalerophenone ~1695240/242 (M+), 161 ([M-Br]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)[4]

Experimental Workflow

The differentiation of bromovalerophenone isomers can be approached systematically using a combination of spectroscopic techniques. The following diagram illustrates a logical workflow for this analytical process.

G cluster_start cluster_ms Mass Spectrometry (GC-MS) cluster_nmr NMR Spectroscopy (¹H & ¹³C) cluster_ir Infrared Spectroscopy (FTIR) start Unknown Bromovalerophenone Isomer ms_analysis Acquire Mass Spectrum start->ms_analysis nmr_analysis Acquire ¹H and ¹³C Spectra start->nmr_analysis ir_analysis Acquire IR Spectrum start->ir_analysis ms_check Molecular Ion at m/z 240/242? ms_analysis->ms_check ms_frag Analyze Fragmentation Pattern ms_check->ms_frag Yes ms_result α-Isomer: m/z 105, 161 Ring Isomers: m/z 183/185 ms_frag->ms_result h_nmr Analyze ¹H Aromatic Region (Splitting Pattern) nmr_analysis->h_nmr c_nmr Analyze ¹³C Chemical Shifts (Carbonyl & Aromatic C) nmr_analysis->c_nmr nmr_result Identify Specific Isomer: - 4': Two Doublets - 2'/3': Complex Multiplets - α: Phenyl Multiplet h_nmr->nmr_result c_nmr->nmr_result ir_check Analyze C=O Stretch Frequency (~1685-1695 cm⁻¹) ir_analysis->ir_check

References

A Comparative Guide to the Cross-Coupling Reactivity of 2'-Bromovalerophenone Versus Other Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The choice of aryl halide is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the cross-coupling performance of 2'-Bromovalerophenone, a sterically hindered ortho-substituted aryl ketone, with that of less sterically encumbered aryl halides such as bromobenzene, 4-bromotoluene, and 1-bromo-4-methoxybenzene. This analysis is supported by a compilation of experimental data from analogous systems, detailed experimental protocols, and visual representations of reaction workflows and logical relationships.

The presence of the ortho-valerophenone group in this compound introduces significant steric hindrance around the carbon-bromine bond. This steric bulk impedes the initial oxidative addition step of the palladium catalyst into the C-Br bond, which is often the rate-determining step in many cross-coupling reactions. Consequently, this compound is generally less reactive than its non-ortho-substituted counterparts and requires more specialized and robust catalytic systems to achieve comparable yields.

Comparative Performance in Cross-Coupling Reactions

To illustrate the impact of steric hindrance on reactivity, the following tables summarize typical yields for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While specific data for this compound is limited in the literature, the presented data for analogous ortho-substituted ketones and less hindered aryl halides provides a strong comparative framework.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial to facilitate the oxidative addition and subsequent steps of the catalytic cycle.

Aryl HalideCoupling PartnerCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
This compound (Analog) Phenylboronic acidPd₂(dba)₃ / SPhosToluene (B28343)K₃PO₄10018~70-85
BromobenzenePhenylboronic acidPd(PPh₃)₄TolueneNa₂CO₃9012>95
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃DME/H₂OK₂CO₃806>95
1-Bromo-4-methoxybenzenePhenylboronic acidPd(dppf)Cl₂Dioxane/H₂OK₂CO₃8512>95

Yields for this compound are estimated based on data for other ortho-acyl bromobenzenes.

Heck Reaction

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is also sensitive to steric effects. The reaction with this compound would likely require higher temperatures and more active catalyst systems compared to simpler aryl bromides.

Aryl HalideAlkeneCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
This compound (Analog) StyrenePd(OAc)₂ / P(o-tol)₃DMFEt₃N12024~60-75
BromobenzeneStyrenePd(OAc)₂DMFEt₃N10012>90[1][2]
4-BromotolueneStyrenePd(OAc)₂NMPNaOAc12016>90
1-Bromo-4-methoxybenzeneStyrenePd(OAc)₂ / PPh₃AcetonitrileEt₃N8024>90

Yields for this compound are estimated based on data for other ortho-acyl bromobenzenes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for the formation of C-N bonds is particularly challenging with sterically hindered aryl halides. The use of specialized ligands, often bulky biarylphosphines, is essential to overcome the steric barrier and achieve high conversion.

Aryl HalideAmineCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
This compound (Analog) Aniline (B41778)Pd₂(dba)₃ / XPhosTolueneNaOtBu11024~75-90[3]
BromobenzeneAnilinePd(OAc)₂ / BINAPTolueneCs₂CO₃10018>95
4-BromotolueneAnilinePd₂(dba)₃ / RuPhosDioxaneK₂CO₃10012>95
1-Bromo-4-methoxybenzeneAnilinePd(OAc)₂ / P(t-Bu)₃THFLiHMDS8016>95

Yields for this compound are estimated based on data for other ortho-acyl bromobenzenes.

Experimental Protocols

Detailed methodologies for performing these key cross-coupling reactions with a sterically hindered substrate like this compound are provided below. These protocols are based on established procedures for challenging aryl bromides.

Suzuki-Miyaura Coupling of this compound (Analogous Protocol)

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ and SPhos to the flask under a positive pressure of argon.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction of this compound (Analogous Protocol)

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, this compound, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Buchwald-Hartwig Amination of this compound (Analogous Protocol)

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and anhydrous toluene.

  • Add aniline via syringe, seal the vial, and remove from the glovebox.

  • Heat the reaction mixture to 110 °C for 24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Comparisons

The following diagrams, generated using Graphviz, illustrate the general workflow of a cross-coupling reaction and the logical relationship of reactivity between this compound and other aryl halides.

G General Cross-Coupling Workflow reagents Aryl Halide + Coupling Partner + Base setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Palladium Precatalyst + Ligand catalyst->setup solvent Degassed Solvent solvent->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC, GC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Comparative Reactivity of Aryl Halides cluster_high High Reactivity cluster_low Lower Reactivity (Sterically Hindered) bromobenzene Bromobenzene reactivity Decreasing Reactivity (Slower Oxidative Addition) bromobenzene->reactivity bromotoluene 4-Bromotoluene bromotoluene->reactivity bromoanisole 1-Bromo-4-methoxybenzene bromoanisole->reactivity bromovalerophenone This compound reactivity->bromovalerophenone

Caption: Logical relationship of reactivity in cross-coupling reactions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While 2'-Bromovalerophenone is a valuable intermediate in organic synthesis, its proper disposal is crucial to ensure a safe working environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, empowering your team to manage this chemical waste with confidence and precision.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be fully aware of the potential hazards associated with this compound. Although some suppliers may not classify it as hazardous, other safety data sheets indicate that similar brominated organic compounds can cause skin and eye irritation and may be harmful if inhaled or ingested.[1] Therefore, treating this compound as hazardous waste is a necessary precaution.

Personal Protective Equipment (PPE) is non-negotiable. Always wear:

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to manage it as a form of hazardous waste.[1][2] In-lab treatment or neutralization is not recommended without a specific, validated protocol.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all this compound waste in a dedicated, leak-proof container made of a compatible material, such as glass or high-density polyethylene (B3416737) (HDPE).[2][3] Whenever possible, use the original container, ensuring it is in good condition with a secure cap.[1][4]

  • Halogenated Organic Waste Stream: This compound must be disposed of in the designated halogenated organic waste stream.[1][2] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[2]

  • Avoid Mixing Incompatibles: Never mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases in the same container.[1][5]

2. Labeling:

  • Clear and Accurate Labeling: Proper labeling is a critical safety measure. The waste container must be clearly labeled with:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

3. Storage:

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated and properly managed Satellite Accumulation Area.[5] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in the event of a leak.[7] The secondary container should be made of a compatible material and have the capacity to hold at least 110% of the volume of the primary container.[7]

  • Secure Storage: Keep waste containers closed except when adding waste.[6][7] Store them in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.

4. Disposal Request:

  • Contact Environmental Health and Safety (EHS): The final step is to arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][8]

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Headspace Leave at least 10% headspace to allow for expansion.General Lab Safety
Maximum Accumulation Time (in SAA) Varies by jurisdiction; typically 90-180 days.[4][7]
Maximum Accumulation Volume (in SAA) Varies by jurisdiction; often up to 55 gallons.[7]
pH for Aqueous Waste (if applicable) Not recommended for this compound.[9]

Disposal Workflow Diagram

DisposalWorkflow A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste into a Designated Halogenated Container A->B C Step 3: Securely Cap and Clean the Container B->C D Step 4: Clearly Label Container with 'Hazardous Waste' and Contents C->D E Step 5: Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Step 6: Arrange for Pickup by Environmental Health & Safety (EHS) E->F G Proper Disposal by Licensed Contractor F->G

Caption: A logical workflow for the safe disposal of this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within your laboratory. Always consult your institution's specific hazardous waste management plan and local regulations for any additional requirements.

References

Personal protective equipment for handling 2'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 2'-Bromovalerophenone (CAS No: 49851-31-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white crystalline powder or a transparent colorless to pale yellow oily liquid. It is considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin. All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

The following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn if there is a significant risk of splashing.Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves. Nitrile gloves (minimum 4mil thickness) are suitable for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber may be more appropriate. Always consult the glove manufacturer's chemical resistance chart.Prevents skin contact and absorption of the chemical. Nitrile gloves offer good resistance to many chemicals but may have limited resistance to certain organic solvents and ketones.
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Protects skin from accidental spills and contamination.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

A designated area within the laboratory should be established for the handling of this compound.

Pre-Operational Checks:

  • Ensure the chemical fume hood is functioning correctly, with a face velocity between 80-120 feet per minute.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Assemble all necessary equipment and reagents before starting work.

  • Ensure a designated and properly labeled waste container for halogenated organic waste is available.

Handling Procedure (Example: Preparation of a Solution):

  • Don all required PPE.

  • Place a calibrated scale inside the chemical fume hood.

  • Carefully weigh the desired amount of this compound powder onto weighing paper. Avoid creating dust.

  • Transfer the powder to a suitable flask.

  • Slowly add the desired solvent to the flask, ensuring the solvent is compatible with this compound.

  • Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer.

  • Once the solid is dissolved, cap the container securely.

  • Clean any residual powder from the scale and work surface using a cloth dampened with a suitable solvent, and dispose of the cloth in the halogenated waste container.

Post-Operational Cleanup:

  • Wipe down the work area within the fume hood with an appropriate solvent.

  • Properly store or dispose of all materials used.

  • Remove PPE in the correct order to avoid contamination (gloves first, then lab coat, then eye protection).

  • Wash hands thoroughly with soap and water.

Disposal Plan

As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams to avoid increased disposal costs and complications.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (e.g., contaminated gloves, weighing paper, absorbent pads)Labeled, leak-proof container for solid halogenated waste.Place contaminated items in the designated container. Keep the container closed when not in use.
Liquid Waste (e.g., solutions containing this compound, rinsates)Labeled, leak-proof container for liquid halogenated waste.Pour liquid waste into the designated container. Do not overfill. Leave at least 5% headspace for expansion.
Empty Chemical Containers Original container.Triple rinse the container with a suitable solvent. Collect the rinsate as halogenated liquid waste. Deface the original label and dispose of the empty container according to your institution's guidelines.

Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Emergency Procedures

Exposure ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Carefully sweep up the absorbed material and place it in a sealed container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Required PPE prep1->prep2 prep3 Prepare Labeled Waste Container prep2->prep3 handling1 Weigh this compound in Fume Hood prep3->handling1 handling2 Transfer to Flask handling1->handling2 handling3 Add Solvent and Dissolve handling2->handling3 cleanup1 Clean Work Area handling3->cleanup1 cleanup2 Dispose of Waste in Halogenated Container cleanup1->cleanup2 cleanup3 Doff PPE Correctly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Workflow for handling this compound.

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